2-Hydroxy Ibuprofen-d6
Description
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Properties
IUPAC Name |
2-[4-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKVYPPCJBOSG-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC=C(C=C1)C(C)C(=O)O)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy Ibuprofen-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy Ibuprofen-d6, a key analytical standard and a deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The document details its chemical and physical properties, its critical role as an internal standard in bioanalytical assays, and the metabolic pathways leading to its formation. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of relevant quantitative data. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug metabolism studies, pharmacokinetics, and analytical method development.
Introduction
This compound is the deuterium-labeled form of 2-Hydroxy Ibuprofen, a major oxidative metabolite of ibuprofen.[1][2] Ibuprofen is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites, including 2-Hydroxy Ibuprofen.[3] The incorporation of six deuterium (B1214612) atoms (d6) into the molecule provides a stable isotopic signature, making this compound an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its use mitigates variability in sample preparation and analysis, ensuring high accuracy and precision in the quantification of ibuprofen and its metabolites in biological matrices.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-{4-[2-hydroxy-2-(²H₃)methyl(3,3,3-²H₃)propyl]phenyl}propanoic acid | [4] |
| Synonyms | 4-(2-Hydroxy-2-methylpropyl)-α-methylbenzeneacetic Acid-d6; Hydroxyibuprofen-d6; Ibuprofen OH-d6 | [5][6] |
| CAS Number | 1217055-71-4 | [4][5][6] |
| Molecular Formula | C₁₃H₁₂D₆O₃ | [6] |
| Molecular Weight | 228.32 g/mol | [4][6] |
| Appearance | Solid Powder | [4] |
| Purity | ≥98% | [4][5] |
| Storage | Refer to Certificate of Analysis; typically stored at 0-4°C for short term and -20°C for long term. | [4] |
Synthesis
Detailed, publicly available protocols for the specific chemical synthesis of this compound are scarce. However, its synthesis can be approached through two primary routes:
-
Biotransformation: This method involves the use of microorganisms or purified enzymes to hydroxylate deuterated ibuprofen (Ibuprofen-d6). Fungal biotransformation has been shown to be effective in producing hydroxylated metabolites of related compounds.[7]
-
Chemical Synthesis: A multi-step chemical synthesis would likely start from a deuterated precursor of the isobutylphenyl group, followed by the construction of the propanoic acid side chain and subsequent hydroxylation. The synthesis of ibuprofen itself has well-established routes which could be adapted for a deuterated analogue.[8]
Metabolism of Ibuprofen to 2-Hydroxy Ibuprofen
The formation of 2-Hydroxy Ibuprofen from ibuprofen is a critical step in its metabolism and elimination. This process is primarily mediated by cytochrome P450 enzymes in the liver.
Ibuprofen Metabolism Pathway
The metabolic pathway of ibuprofen involves several key enzymatic reactions, with hydroxylation being a major route. The following diagram illustrates the formation of 2-Hydroxy Ibuprofen.
Caption: Metabolic pathway of Ibuprofen to 2-Hydroxy Ibuprofen.
Experimental Protocols: Quantification of Ibuprofen and Metabolites using this compound
This compound is primarily used as an internal standard (IS) in LC-MS/MS methods for the accurate quantification of ibuprofen and its metabolites in biological samples such as plasma and urine.
Representative Experimental Workflow
The following diagram outlines a typical workflow for a bioanalytical method using this compound.
Caption: A typical bioanalytical workflow for ibuprofen quantification.
Detailed LC-MS/MS Method
The following protocol is a composite based on several validated methods for the analysis of ibuprofen and its metabolites.[9][10][11]
5.2.1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 500 µL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 1:1, v/v).[9]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.2.2. Chromatographic Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Chiralpak AS-H (150 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic acid (95:5:0.1, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 8°C |
| Injection Volume | 10 µL |
5.2.3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized for the specific instrument |
| Ibuprofen | e.g., m/z 207 → 161 |
| 2-Hydroxy Ibuprofen | e.g., m/z 223 → 205 |
| This compound (IS) | e.g., m/z 229 → 211 |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Quantitative Data Summary
The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. Table 2 summarizes typical performance characteristics from validated LC-MS/MS assays for ibuprofen and its metabolites.
| Parameter | Typical Range/Value | Reference |
| Linearity Range (Ibuprofen) | 0.1 - 20 µg/mL | [9] |
| Linearity Range (2-OH-Ibuprofen) | 0.05 - 7.5 µg/mL | [9] |
| Correlation Coefficient (r) | ≥ 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL (for 2-OH-Ibuprofen) | [9] |
| Accuracy (% Bias) | Within ±15% | [9] |
| Precision (% CV) | < 15% | [9] |
| Recovery | 87% or greater | [12] |
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its stable isotopic labeling ensures its utility as a high-quality internal standard for the accurate and precise quantification of ibuprofen and its metabolites in various biological matrices. The detailed experimental protocols and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods. The understanding of ibuprofen's metabolic pathways, facilitated by the use of such standards, is crucial for drug development and clinical pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]
- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxyibuprofen (HMDB0060920) [hmdb.ca]
- 4. xcessbio.com [xcessbio.com]
- 5. BioOrganics [bioorganics.biz]
- 6. scbt.com [scbt.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Classical Synthesis and Recent Synthetic Advances in Ibuprofen_Chemicalbook [chemicalbook.com]
- 9. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC–MS–MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi | Semantic Scholar [semanticscholar.org]
- 12. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxy Ibuprofen-d6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy Ibuprofen-d6, a deuterated metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241). This document details its chemical structure, and properties, and provides insights into its analysis and biological relevance. This compound serves as a crucial internal standard for the quantitative analysis of Ibuprofen and its metabolites in various biological matrices.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of 2-Hydroxy Ibuprofen, a primary oxidative metabolite of Ibuprofen. The deuterium (B1214612) labeling is typically on the two methyl groups of the isobutyl side chain, resulting in a mass shift that allows for its use as an internal standard in mass spectrometry-based assays.
The chemical structure of this compound is presented below:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1217055-71-4 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₂D₆O₃ | [2] |
| Molecular Weight | 228.32 g/mol | [1][2] |
| IUPAC Name | 2-{4-[2-hydroxy-2-(²H₃)methyl(3,3,3-²H₃)propyl]phenyl}propanoic acid | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1][3] |
Biological Context: Ibuprofen Metabolism
Ibuprofen is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2C9 being the major contributor.[5][6] The metabolic process involves the oxidation of the isobutyl side chain, leading to the formation of several hydroxylated metabolites. 2-Hydroxy Ibuprofen is one of the main metabolites, alongside 3-Hydroxy Ibuprofen and Carboxy Ibuprofen.[5][6][7] These metabolites are largely inactive and are subsequently conjugated with glucuronic acid before being excreted in the urine.[5] The metabolic pathway of Ibuprofen is a critical aspect of its pharmacokinetic profile.
Experimental Protocols
Plausible Synthesis of this compound
Hypothetical Synthetic Workflow:
Detailed Steps (Hypothetical):
-
Preparation of Grignard Reagent: Deuterated methyl iodide (CD₃I) would be reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon) to form the deuterated Grignard reagent, methylmagnesium-d₃ iodide (CD₃MgI).
-
Grignard Reaction: A suitable precursor, such as an ester of 4'-(1-oxoethyl)phenyl-2-propanoic acid, would be dissolved in an anhydrous ether solvent and cooled in an ice bath. The prepared Grignard reagent (CD₃MgI) would then be added dropwise to the solution. The reaction would proceed to form the deuterated tertiary alcohol.
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Work-up: The reaction mixture would be quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer would be separated, and the aqueous layer extracted with diethyl ether. The combined organic extracts would be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
Ester Hydrolysis: The resulting deuterated intermediate ester would be hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by acidification with a dilute acid (e.g., 1M HCl).
-
Purification: The crude product would be purified by a suitable chromatographic method, such as preparative high-performance liquid chromatography (HPLC) or column chromatography on silica (B1680970) gel.
Purification and Analysis
3.2.1. Purification by Preparative HPLC
Preparative HPLC is a standard method for the purification of drug metabolites and their analogs.
Illustrative Preparative HPLC Workflow:
Typical Preparative HPLC Parameters:
| Parameter | Example Value |
| Column | C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 20 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity |
3.2.2. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary analytical technique for the quantification of this compound and its non-deuterated counterpart in biological samples.
LC-MS/MS Analytical Parameters for 2-Hydroxy Ibuprofen:
| Parameter | Example Value | Source |
| Column | Chiralpak AS-H (150 x 4.6 mm, 5 µm) for enantiomeric separation | [1][8] |
| Mobile Phase | Hexane-isopropanol-trifluoroacetic acid (95:5:0.1, v/v) | [1][8] |
| Flow Rate | 1.2 mL/min | [1][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][8] |
| MS/MS Transition (Precursor > Product) | To be determined for this compound (e.g., monitoring the loss of a specific fragment) |
3.2.3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of Ibuprofen and its metabolites, often requiring derivatization to increase volatility.
GC-MS Analytical Parameters for Ibuprofen Metabolites:
| Parameter | Example Value |
| Derivatization | Silylation (e.g., with BSTFA) or esterification followed by silylation |
| Column | DB-5ms or equivalent capillary column |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Spectroscopic Data
While specific spectra for this compound are not widely published, data for the non-deuterated analog can be used as a reference. The primary difference in the mass spectrum would be the molecular ion peak and fragment ions containing the deuterated methyl groups. In NMR, the deuterium substitution would lead to the absence of proton signals for the corresponding methyl groups and potentially altered splitting patterns for adjacent protons.
Reference Spectroscopic Data for 2-Hydroxy Ibuprofen:
-
¹H-NMR and ¹³C-NMR: Spectral data for 2-Hydroxy Ibuprofen is available in chemical databases and literature, providing characteristic shifts for the aromatic, propanoic acid, and hydroxyisobutyl moieties.
-
Mass Spectrometry: The mass spectrum of 2-Hydroxy Ibuprofen shows a characteristic fragmentation pattern that can be used for its identification.
-
FTIR Spectroscopy: The FTIR spectrum of Ibuprofen and its derivatives exhibits characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-H and aromatic ring vibrations.[9]
Conclusion
This compound is an essential tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for accurate and precise quantification of Ibuprofen and its metabolites in complex biological matrices. This technical guide provides a foundational understanding of its chemical properties, biological context, and the analytical methodologies employed for its study. The provided hypothetical synthesis and detailed analytical workflows serve as a practical resource for laboratory professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Spin-Labeled Ibuprofen and Its Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 6. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]
- 7. Crystal engineering of ibuprofen using starch derivatives in crystallization medium to produce promising ibuprofen with improved pharmaceutical performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Human Metabolome Database: Showing metabocard for 2-Hydroxyibuprofen (HMDB0060920) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy Ibuprofen-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy Ibuprofen-d6, a deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This isotopically labeled compound serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a plausible synthetic pathway, detailed characterization methodologies, and relevant quantitative data.
Introduction
2-Hydroxy Ibuprofen is a major oxidative metabolite of Ibuprofen in humans, formed primarily by the action of cytochrome P450 enzymes, particularly CYP2C9.[1][2] The deuterated analog, this compound, incorporates six deuterium (B1214612) atoms on the isobutyl group. This heavy isotope labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3] The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis, as it corrects for variations in sample preparation and instrument response.
Proposed Synthesis of this compound
Stage 1: Synthesis of Ibuprofen-d6
The synthesis of the deuterated parent drug, Ibuprofen-d6, is the initial stage. This can be achieved by modifying existing industrial syntheses of Ibuprofen, such as the Boots process or the more modern BHC (Boots-Hoechst-Celanese) process, by incorporating a deuterated starting material. A common approach for introducing deuterium into the isobutyl group is through the use of a deuterated Grignard reagent.
Experimental Protocol: Synthesis of Isobutylbenzene-d6
A potential route to the key precursor, isobutylbenzene-d6, involves the reaction of a suitable Grignard reagent with a deuterated isobutyl source.
-
Preparation of Isobutyl-d6 Grignard Reagent: React deuterated isobutyl bromide (d6) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Coupling Reaction: The freshly prepared Grignard reagent is then coupled with a suitable phenyl-containing electrophile, such as benzyl (B1604629) bromide, in the presence of a suitable catalyst (e.g., a copper(I) salt) to form isobutylbenzene-d6.
-
Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.
Experimental Protocol: Synthesis of Ibuprofen-d6 from Isobutylbenzene-d6
The BHC process is a greener and more efficient method for the synthesis of Ibuprofen.
-
Friedel-Crafts Acylation: Isobutylbenzene-d6 is acylated with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) or, in the BHC process, hydrogen fluoride, to yield 4'-isobutyl-d6-acetophenone.
-
Hydrogenation: The resulting ketone is hydrogenated using a catalyst such as Raney nickel or palladium on carbon to form 1-(4'-isobutyl-d6-phenyl)ethanol.
-
Carbonylation: The alcohol is then carbonylated using carbon monoxide and a palladium catalyst in the presence of an acid to produce Ibuprofen-d6.
-
Purification: The final product is purified by crystallization.
Stage 2: Hydroxylation of Ibuprofen-d6
The selective hydroxylation of the tertiary carbon of the isobutyl-d6 side chain presents a significant chemical challenge. Direct chemical oxidation of the C-H bond could lead to a mixture of products. A more selective approach would be to employ a biocatalytic method that mimics the metabolic pathway in humans.
Experimental Protocol: Biocatalytic Hydroxylation of Ibuprofen-d6
-
Enzyme Selection: A recombinant cytochrome P450 enzyme, specifically CYP2C9, expressed in a suitable host system (e.g., E. coli, yeast, or insect cells), is the ideal catalyst for this transformation.
-
Reaction Conditions: Ibuprofen-d6 is incubated with the CYP2C9 enzyme system, which includes a requisite CPR (cytochrome P450 reductase) and a source of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), in a buffered aqueous solution at a controlled temperature (typically 37°C) and pH.
-
Extraction: After a predetermined incubation period, the reaction is quenched, and the product, this compound, is extracted from the aqueous medium using an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Purification: The extracted product is purified using chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC) or flash column chromatography.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques. The expected data is based on the known characterization of the non-deuterated analog, with adjustments for the mass difference.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₂D₆O₃ |
| Monoisotopic Mass | 228.1633 Da |
| Nominal Mass | 228 Da |
| Key MS/MS Fragments (ESI+) | m/z 211, 183, 167, 123 |
Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure and the position of the deuterium labels. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent. The ¹³C NMR spectrum will show the presence of all carbon atoms.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H | 7.10-7.25 | m | 4H |
| CH-COOH | 3.69 | q | 1H |
| CH₂ | 2.45 | s | 2H |
| CH₃ (propionic acid) | 1.48 | d | 3H |
| OH | (variable) | s | 1H |
Note: The signals for the six protons of the isobutyl methyl groups will be absent due to deuteration.
Chromatographic Purity
The purity of the synthesized this compound is determined by HPLC or GC.
Table 3: Chromatographic Conditions for Purity Assessment
| Method | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/water gradient with 0.1% formic acid | UV (220 nm) or MS |
| GC-MS | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Mass Spectrometry (after derivatization) |
Experimental Workflows and Signaling Pathways
Synthetic Workflow
The overall synthetic workflow from a deuterated starting material to the final product is depicted below.
Caption: Synthetic workflow for this compound.
Analytical Characterization Workflow
The workflow for the characterization of the final product is outlined below.
Caption: Analytical workflow for this compound.
Metabolic Pathway of Ibuprofen
The following diagram illustrates the metabolic conversion of Ibuprofen to its hydroxylated metabolites.
References
- 1. LC–MS–MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi | Semantic Scholar [semanticscholar.org]
- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxyibuprofen (HMDB0060920) [hmdb.ca]
- 3. discovery.researcher.life [discovery.researcher.life]
A Comprehensive Technical Guide to 2-Hydroxy Ibuprofen-d6
This technical guide provides an in-depth overview of 2-Hydroxy Ibuprofen-d6, a deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, and relevant experimental protocols.
Core Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| CAS Number | 1217055-71-4 | [1][2][3][4][5][6][7] |
| Molecular Weight | 228.32 g/mol | [1][2][4][6] |
| Molecular Formula | C₁₃H₁₂D₆O₃ | [1][3][7] |
Ibuprofen Metabolism and the Formation of 2-Hydroxy Ibuprofen
Ibuprofen is primarily metabolized in the liver through oxidation, a process catalyzed by Cytochrome P450 (CYP) enzymes.[8][9] The formation of 2-Hydroxy Ibuprofen is a major metabolic step.
The primary enzyme responsible for the hydroxylation of ibuprofen to its metabolites, including 2-Hydroxy Ibuprofen, is CYP2C9.[9] Other isoforms such as CYP2C8, CYP2C19, and CYP3A4 also contribute to this metabolic conversion.[1][2] 2-Hydroxy Ibuprofen is considered to be a pharmacologically inactive metabolite.[2] Following its formation, 2-Hydroxy Ibuprofen can be further metabolized, for instance, through oxidation to carboxy-ibuprofen or by undergoing Phase II conjugation reactions, such as glucuronidation, to facilitate its excretion.[8][9]
The metabolic pathway from Ibuprofen to 2-Hydroxy Ibuprofen is depicted in the following diagram.
Caption: Metabolic pathway of Ibuprofen to 2-Hydroxy Ibuprofen.
Pharmacological Context: Ibuprofen and the Prostaglandin (B15479496) Pathway
While 2-Hydroxy Ibuprofen itself is largely inactive, the parent compound, Ibuprofen, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10]
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Ibuprofen.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Hydroxyibuprofen (HMDB0060920) [hmdb.ca]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Ibuprofen Degradation Pathway [eawag-bbd.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. xcessbio.com [xcessbio.com]
- 7. BioOrganics [bioorganics.biz]
- 8. benchchem.com [benchchem.com]
- 9. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
The Pivotal Role of 2-Hydroxy Ibuprofen-d6 in Advancing Drug Metabolism Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and metabolic research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative data. This technical guide delves into the critical role of 2-Hydroxy Ibuprofen-d6, a deuterated analog of a major ibuprofen (B1674241) metabolite, in drug metabolism studies. By providing a comprehensive overview of its application, this guide serves as a vital resource for professionals dedicated to advancing our understanding of drug disposition and safety.
The Foundation: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal IS should mimic the analyte's behavior throughout sample processing and analysis. Deuterated internal standards, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, are considered the gold standard. This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte and the IS, leading to highly accurate and precise quantification.
Ibuprofen Metabolism: A Brief Overview
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathway involves the oxidation of the isobutyl side chain, leading to the formation of several hydroxylated metabolites. Among these, 2-hydroxy ibuprofen is a significant metabolite, and its formation is largely catalyzed by the CYP2C9 enzyme. Understanding the pharmacokinetics of these metabolites is crucial for a complete picture of ibuprofen's disposition and for assessing potential drug-drug interactions.
This compound: The Ideal Tool for Metabolite Quantification
This compound is the deuterated form of the 2-hydroxy ibuprofen metabolite. Its primary role in drug metabolism studies is to serve as an internal standard for the accurate quantification of the endogenously formed 2-hydroxy ibuprofen. By adding a known amount of this compound to a biological sample (such as plasma or urine) at the beginning of the sample preparation process, any loss of the analyte during extraction or variations in instrument response will be mirrored by the deuterated standard. This allows for reliable and reproducible measurement of the metabolite's concentration, which is essential for pharmacokinetic modeling and metabolic profiling.
Quantitative Data in Drug Metabolism Studies
The use of this compound in LC-MS/MS methods allows for the generation of high-quality quantitative data. The following tables summarize typical validation parameters for such an analytical method.
Table 1: LC-MS/MS Method Parameters for 2-Hydroxy Ibuprofen Analysis
| Parameter | Value |
| Analyte | 2-Hydroxy Ibuprofen |
| Internal Standard | This compound |
| LC Column | C18 Reverse Phase |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection | Multiple Reaction Monitoring (MRM) |
Table 2: Bioanalytical Method Validation Summary for 2-Hydroxy Ibuprofen
| Validation Parameter | Typical Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | IS-normalized matrix factor close to 1 | 0.95 - 1.05 |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration | Stable |
Experimental Protocols
A robust and validated experimental protocol is the cornerstone of reliable drug metabolism studies. Below is a representative protocol for the quantification of 2-hydroxy ibuprofen in human plasma using this compound as an internal standard.
Protocol: Quantification of 2-Hydroxy Ibuprofen in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
2-Hydroxy Ibuprofen analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Hydroxy Ibuprofen and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2-Hydroxy Ibuprofen by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A suitable UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for 2-Hydroxy Ibuprofen and this compound.
5. Data Analysis
-
Integrate the peak areas for both 2-Hydroxy Ibuprofen and this compound.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 2-Hydroxy Ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Key Processes
Diagrams are essential for illustrating complex biological and experimental workflows. The following visualizations, created using the DOT language, depict the metabolic pathway of ibuprofen and a typical experimental workflow.
Caption: Simplified metabolic pathway of Ibuprofen.
Caption: General workflow for metabolite quantification.
Conclusion
This compound is an indispensable tool in the field of drug metabolism. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of accurate and precise data for the quantification of the major ibuprofen metabolite, 2-hydroxy ibuprofen. This high-quality data is fundamental for comprehensive pharmacokinetic assessments, understanding metabolic pathways, and ultimately, for making informed decisions in the drug development process. The detailed methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working to unravel the complexities of drug metabolism.
A Technical Guide to 2-Hydroxy Ibuprofen-d6 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 2-Hydroxy Ibuprofen-d6, a key deuterated metabolite of Ibuprofen (B1674241). It is intended to serve as a technical resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and other advanced research applications where a stable isotope-labeled internal standard is essential.
Introduction
This compound is the deuterium-labeled form of 2-Hydroxy Ibuprofen, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The incorporation of six deuterium (B1214612) atoms (d6) into the molecule provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis. Its use significantly improves the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.[1][2] This guide details the properties of this compound, its commercial availability, and provides a representative experimental protocol for its application in bioanalytical assays.
Commercial Suppliers and Product Specifications
A number of reputable chemical suppliers provide this compound for research purposes. While specific product details may vary by supplier and lot, the following table summarizes typical quantitative data. Researchers are advised to consult the supplier's certificate of analysis for lot-specific information.
| Parameter | Typical Value |
| CAS Number | 1217055-71-4 |
| Molecular Formula | C₁₃H₁₂D₆O₃ |
| Molecular Weight | 228.32 g/mol |
| Purity | ≥98% |
| Appearance | White to Off-White Solid |
| Storage Conditions | 2-8°C Refrigerator |
| Shipping Conditions | Ambient Temperature |
Table 1: Summary of Quantitative Data for this compound
Commercial Suppliers:
-
MedChemExpress[1]
-
Santa Cruz Biotechnology[3]
-
Pharmaffiliates[5]
-
Xcess Biosciences[6]
-
BioOrganics[7]
-
KKL Med Inc.[8]
Experimental Protocol: Quantification of Ibuprofen and its Metabolites in Human Plasma using LC-MS/MS
This section outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ibuprofen and its major metabolite, 2-Hydroxy Ibuprofen, in human plasma. This compound is employed as the internal standard (IS) to ensure analytical accuracy.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Ibuprofen reference standard
-
2-Hydroxy Ibuprofen reference standard
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation:
A protein precipitation method is utilized for sample extraction:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A suitable gradient to separate the analytes from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Ibuprofen: Precursor ion > Product ion
-
2-Hydroxy Ibuprofen: Precursor ion > Product ion
-
This compound (IS): Precursor ion > Product ion
-
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Ibuprofen and 2-Hydroxy Ibuprofen.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of the unknown samples from the calibration curve.
Visualizations
Experimental Workflow for Metabolite Quantification
The following diagram illustrates the key steps in the experimental workflow for quantifying Ibuprofen and its metabolites using this compound as an internal standard.
Caption: Experimental workflow for metabolite quantification.
Metabolic Pathway of Ibuprofen
This diagram outlines the primary metabolic pathway of Ibuprofen, leading to the formation of 2-Hydroxy Ibuprofen.
Caption: Metabolic pathway of Ibuprofen to 2-Hydroxy Ibuprofen.
References
- 1. Development of an Isotope Dilution Mass Spectrometry (IDMS)-Based Method for the Analysis of Ibuprofen [accesson.kr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. BioOrganics [bioorganics.biz]
- 7. High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy Ibuprofen-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and experimental methodologies for 2-Hydroxy Ibuprofen-d6. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information
| Property | Value | Source |
| Chemical Name | rac this compound | [1] |
| Synonyms | 4-(2-Hydroxy-2-methylpropyl)-α-methylbenzeneacetic Acid-d6; 2,4'-(2-Hydroxy-2-methylpropyl)phenylpropionic Acid-d6; Hydroxyibuprofen-d6; Ibuprofen (B1674241) OH-d6 | [1] |
| CAS Number | 1217055-71-4 | [1] |
| Molecular Formula | C₁₃H₁₂D₆O₃ | [1] |
| Molecular Weight | 228.32 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Purity | >98% | |
| Storage | 2-8°C Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
| Applications | A human labelled metabolite of Ibuprofen, used as an internal standard in analytical methods. | [1] |
Safety and Hazard Information
Hazard Identification:
-
Pictograms:
-
GHS07: Harmful
-
-
Signal Word: Warning
-
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Handling and Storage
Handling:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Hygroscopicity: Deuterated compounds can be hygroscopic. Handle in a dry atmosphere (e.g., under an inert gas like argon or nitrogen) to prevent isotopic dilution from atmospheric moisture.
-
Static Discharge: Take precautionary measures against static discharge.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage:
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Container: Keep the container tightly sealed to prevent moisture uptake.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).
Experimental Protocols
Preparation of Standard Solutions
This protocol describes the preparation of a stock solution and working standards of this compound for use as an internal standard in LC-MS/MS analysis.
Materials:
-
This compound solid
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ultrapure water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance.
-
Quantitatively transfer the solid to a 1 mL Class A volumetric flask.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, bring the volume up to the mark with methanol.
-
Cap the flask and invert several times to ensure homogeneity.
-
Store the stock solution at -20°C in a tightly sealed vial.
-
-
Working Standard Solutions (e.g., 1 µg/mL):
-
Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve the desired final concentrations for spiking into samples.
-
Store working solutions at 2-8°C and prepare fresh as needed to avoid degradation and solvent evaporation.
-
Sample Preparation for LC-MS/MS Analysis (Plasma)
This protocol outlines a general procedure for the extraction of an analyte from a plasma sample using this compound as an internal standard.
Materials:
-
Plasma samples
-
This compound working solution (internal standard)
-
Acetonitrile (protein precipitation agent)
-
Centrifuge
-
Vortex mixer
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot a specific volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution to each plasma sample, vortex briefly.
-
Protein Precipitation: Add a volume of cold acetonitrile (e.g., 300 µL) to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC-MS vial.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Disposal of this compound Waste
Deuterated compounds should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, labeled waste container. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., pipette tips, vials) should be disposed of as chemical waste.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.
Signaling Pathways and Experimental Workflows
Ibuprofen Metabolism Pathway
Ibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 being the major enzyme responsible for its oxidation to hydroxylated metabolites, including 2-Hydroxy Ibuprofen.[2]
Caption: Metabolic pathway of Ibuprofen to its major metabolites.
Prostaglandin Synthesis and Inhibition by Ibuprofen
Ibuprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Ibuprofen.
Experimental Workflow for Metabolite Quantification
The use of a deuterated internal standard like this compound is crucial for accurate quantification in mass spectrometry-based assays. The following diagram illustrates a typical workflow.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
References
2-Hydroxy Ibuprofen-d6 certificate of analysis
An in-depth analysis of 2-Hydroxy Ibuprofen-d6, a deuterated metabolite of Ibuprofen, is crucial for its application as an internal standard in metabolic research and pharmacokinetic studies.[1][2] This technical guide provides a comprehensive overview of the data typically found on a Certificate of Analysis for this compound, including its physicochemical properties, and details the experimental methodologies used for its characterization.
Physicochemical and Analytical Data
The Certificate of Analysis for this compound provides critical data for researchers. The following table summarizes the key quantitative and qualitative information for this stable isotope-labeled compound.
| Property | Value |
| Chemical Name | 2-{4-[2-hydroxy-2-(²H₃)methyl(3,3,3-²H₃)propyl]phenyl}propanoic acid[3] |
| Synonyms | (±)-2-Hydroxy Ibuprofen-d6, Hydroxyibuprofen-d6, Ibuprofen OH-d6[1][2][4] |
| CAS Number | 1217055-71-4[1][2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₂D₆O₃[2][6] |
| Molecular Weight | 228.32 g/mol [2][3][6] |
| Purity | ≥98%[3][4] |
| Appearance | Solid Powder[3] |
| Storage Conditions | Recommended storage at +4°C or as specified on the Certificate of Analysis.[3][6] |
Experimental Protocols
The characterization and quantification of this compound rely on several key analytical techniques. These methods ensure the identity, purity, and stability of the compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound and its unlabeled counterpart in biological matrices.[7]
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for separation.[7] A chiral column, such as Chiralpak AS-H (150 × 4.6 mm, 5 μm particle size), can be employed for the resolution of stereoisomers.[8]
-
Mobile Phase: A common mobile phase consists of a gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[7] For chiral separations, a mobile phase like hexane-isopropanol-trifluoroacetic acid may be used.[8]
-
Flow Rate: A typical flow rate is around 1.2 mL/min.[8]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode is commonly used.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[7] For 2-Hydroxy Ibuprofen, a potential transition to monitor would be m/z 221.1 → 177.1.[7]
-
-
Sample Preparation:
-
A liquid-liquid extraction with a solvent mixture like hexane-ethyl acetate (B1210297) (1:1, v/v) or protein precipitation with acetonitrile is a common first step for biological samples.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique is used to identify the hydrogen atoms in the molecule. In the d6 isotopologue, the signals corresponding to the two methyl groups on the isobutyl side chain would be absent, confirming the deuterium (B1214612) labeling.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. The carbon signals where deuterium is attached will show characteristic splitting patterns and reduced intensity.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments help to establish the connectivity between different atoms in the molecule, providing unambiguous structural assignment.[9][11]
Visualizations
The following diagrams illustrate the workflow for a certificate of analysis and the metabolic pathway of Ibuprofen.
Caption: A workflow diagram illustrating the key stages in generating a Certificate of Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. xcessbio.com [xcessbio.com]
- 4. BioOrganics [bioorganics.biz]
- 5. rac 2-Hydroxy Ibuprofen | LGC Standards [lgcstandards.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
A Comprehensive Technical Guide to the Natural Abundance of Deuterium and its Effect on Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of deuterium (B1214612), its impact on mass spectrometric analysis, and the experimental methodologies used to determine isotopic abundances. Understanding these principles is critical for accurate data interpretation, particularly in the fields of drug metabolism, pharmacokinetics, and proteomics.
The Natural Abundance of Deuterium and Other Stable Isotopes
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its nucleus contains one proton and one neutron, in contrast to the most common hydrogen isotope, protium (B1232500) (¹H), which has only a proton. This difference in mass, while small, has significant and measurable effects in mass spectrometry.
The natural abundance of an isotope refers to its relative prevalence among all isotopes of that element as found in nature. While the abundance of deuterium is low, it is a fundamental consideration in the mass spectrometric analysis of all hydrogen-containing compounds. The table below summarizes the natural abundances of the principal stable isotopes of common elements in organic molecules.
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (Deuterium) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 |
Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements.[1]
The Effect of Deuterium's Natural Abundance on Mass Spectra: The M+1 Peak
In mass spectrometry, the molecular ion peak (M) represents the mass-to-charge ratio (m/z) of the molecule composed of the most abundant isotopes (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O). However, due to the natural presence of heavier isotopes, smaller peaks can be observed at higher m/z values. The peak at one mass unit higher than the molecular ion peak is termed the M+1 peak.
The M+1 peak arises from the incorporation of a single heavy isotope with a mass number increased by one. For organic molecules, the most significant contributor to the M+1 peak is the ¹³C isotope, due to its relatively high natural abundance (approximately 1.1%). However, the natural abundance of deuterium also contributes to the M+1 peak, and its effect becomes more pronounced in molecules with a large number of hydrogen atoms.
Calculating the Theoretical Contribution of Deuterium to the M+1 Peak
The theoretical relative intensity of the M+1 peak due to the natural abundance of deuterium can be estimated using the following formula:
Relative Intensity of M+1 (from ²H) ≈ Number of Hydrogen Atoms × Natural Abundance of ²H
For a molecule with 'n' hydrogen atoms, the approximate contribution to the M+1 peak intensity from deuterium is:
Intensity (M+1)²H ≈ n × 0.000115
It is important to note that the total intensity of the M+1 peak is the sum of the contributions from all elements that have a stable isotope one mass unit heavier than the most abundant isotope. Therefore, for a typical organic compound, the total relative intensity of the M+1 peak is approximately:
Intensity (M+1)Total ≈ (Number of C atoms × 0.0107) + (Number of H atoms × 0.000115) + (Number of N atoms × 0.00368)
Worked Example: Ibuprofen (B1674241) (C₁₃H₁₈O₂)
Let's calculate the theoretical contributions of ¹³C and ²H to the M+1 peak of ibuprofen.
-
Molecular Formula: C₁₃H₁₈O₂
-
Number of Carbon Atoms: 13
-
Number of Hydrogen Atoms: 18
Contribution from ¹³C: Intensity (M+1)¹³C ≈ 13 × 0.0107 ≈ 0.1391 or 13.91% relative to the M peak.
Contribution from ²H: Intensity (M+1)²H ≈ 18 × 0.000115 ≈ 0.00207 or 0.207% relative to the M peak.
Total Theoretical M+1 Intensity: Intensity (M+1)Total ≈ 13.91% + 0.207% = 14.117%
This calculation demonstrates that while the contribution of deuterium to the M+1 peak is smaller than that of ¹³C, it is not negligible and should be considered for accurate analysis, especially in high-resolution mass spectrometry.
Illustrative Mass Spectrum of Ibuprofen
The following is an illustrative representation of a mass spectrum for ibuprofen, highlighting the molecular ion (M) and the M+1 isotope peak.
(Note: This is an illustrative example. The actual relative abundances may vary slightly in an experimental setting.)
Mass Spectrum of Ibuprofen
Annotation:
-
M Peak (m/z ≈ 206.13): This peak represents the molecular ion of ibuprofen with the most abundant isotopes (¹²C₁₃¹H₁₈¹⁶O₂).
-
M+1 Peak (m/z ≈ 207.13): This smaller peak is the result of the natural abundance of heavy isotopes. Its intensity is primarily due to the presence of one ¹³C atom (¹²C₁₂¹³C¹H₁₈¹⁶O₂) and to a lesser extent, one ²H atom (¹²C₁₃¹H₁₇²H¹⁶O₂).
Experimental Protocol for Determining Natural Deuterium Abundance by Isotope Ratio Mass Spectrometry (IRMS)
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. The following is a detailed protocol for the determination of the natural abundance of deuterium in an organic compound.
Principle
The organic sample is combusted at a high temperature to convert it into simple gases (CO₂, H₂O, N₂). The water is then reduced to H₂ gas. The resulting gases are separated, and the H₂ gas is introduced into the mass spectrometer. The instrument measures the ratio of ions with m/z 3 (HD⁺) to m/z 2 (H₂⁺) to determine the deuterium-to-hydrogen ratio (D/H).
Materials and Instrumentation
-
Isotope Ratio Mass Spectrometer (IRMS) equipped with a Faraday cup collector array.
-
Elemental Analyzer (EA) coupled to the IRMS via a gas chromatography (GC) column and a ConFlo interface.
-
High-purity helium and oxygen carrier gases.
-
Reference materials with known D/H ratios (e.g., VSMOW - Vienna Standard Mean Ocean Water).
-
Microbalance for accurate sample weighing.
-
Tin or silver capsules for sample encapsulation.
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh 0.1-1.0 mg of the homogenized, dry organic sample into a tin or silver capsule using a microbalance.
-
Seal the capsule to ensure no atmospheric contamination.
-
Prepare several replicates of the sample and reference materials.
-
-
Instrument Setup and Calibration:
-
Ensure the EA-IRMS system is leak-tight and has been properly conditioned.
-
Calibrate the instrument using certified reference materials with a range of known D/H ratios to establish a calibration curve.
-
-
Analysis:
-
Place the encapsulated samples and reference materials into the autosampler of the elemental analyzer.
-
The autosampler drops the samples sequentially into the combustion furnace (typically at >1000 °C) in a stream of pure oxygen.
-
The sample is flash-combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are swept by the helium carrier gas through a reduction furnace (typically containing chromium or nickelized carbon at high temperature) to convert H₂O to H₂ gas.
-
The gas mixture then passes through a GC column to separate the H₂ gas from other combustion products.
-
The purified H₂ gas is introduced into the ion source of the IRMS through a ConFlo interface, which ensures a constant gas flow.
-
-
Mass Spectrometric Measurement:
-
In the ion source, the H₂ gas is ionized by electron impact, forming H₂⁺ and HD⁺ ions.
-
The ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio.
-
The ion beams corresponding to m/z 2 (H₂⁺) and m/z 3 (HD⁺) are simultaneously measured by a dual Faraday cup detector.
-
-
Data Analysis:
-
The raw data consists of the ion beam intensities for m/z 2 and m/z 3.
-
The D/H ratio is calculated from the ratio of the intensities of the HD⁺ and H₂⁺ ion beams.
-
The results are typically expressed in delta (δ) notation in per mil (‰) relative to the VSMOW standard: δ²H (‰) = [((D/H)sample / (D/H)VSMOW) - 1] × 1000
-
The natural abundance of deuterium in the sample can be calculated from the δ²H value.
-
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key processes and relationships described in this guide.
Isotopic Abundance and its Effect on Mass Spectra
References
The Cornerstone of Accurate Quantification: An In-depth Technical Guide to Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within drug development and clinical research, the precision and reliability of quantitative analysis are paramount. This technical guide delves into the fundamental principles and practical applications of internal standards, a critical component in mitigating analytical variability and ensuring the integrity of quantitative data.
Core Principles of the Internal Standard Method
An internal standard (IS) is a chemical substance of a known concentration that is added to all samples, calibration standards, and quality controls in an analytical experiment.[1] The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[2] By adding a constant amount of the IS to every sample, the ratio of the analyte signal to the IS signal is used for quantification, rather than the absolute signal of the analyte.[3] This ratiometric measurement effectively corrects for random and systematic errors that can occur throughout the analytical workflow, thereby improving the precision and accuracy of the results.[1][4]
The fundamental principle is that the internal standard, being chemically and physically similar to the analyte of interest, will experience similar variations during sample preparation, injection, and analysis.[5] Any loss of the analyte during steps like extraction, evaporation, or reconstitution will be mirrored by a proportional loss of the internal standard.[3] Similarly, fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector sensitivity, will affect both the analyte and the internal standard to a similar extent.[6]
The use of an internal standard is particularly crucial in complex matrices, such as plasma or tissue homogenates, where matrix effects can significantly suppress or enhance the analyte signal.[6] A well-chosen internal standard will experience similar matrix effects as the analyte, allowing for accurate correction.
Selecting the Ideal Internal Standard
The choice of an appropriate internal standard is critical to the success of a quantitative analytical method.[5][7] An ideal internal standard should possess the following characteristics:
-
Chemical and Physical Similarity: The internal standard should be structurally and functionally similar to the analyte to ensure it behaves similarly during sample preparation and analysis.[5][7] For mass spectrometry-based methods, stable isotope-labeled (SIL) versions of the analyte are considered the "gold standard" as they have nearly identical chemical and physical properties.[8]
-
Not Present in the Sample: The internal standard must not be naturally present in the samples being analyzed.[7]
-
Chromatographic Resolution: The internal standard should be well-resolved from the analyte and any other potential interferences in the chromatogram, unless a mass spectrometer is used that can differentiate them based on their mass-to-charge ratio.[4]
-
Commercially Available and High Purity: The internal standard should be readily available in high purity to ensure accurate preparation of standard solutions.
-
Stable: The internal standard must be chemically stable throughout the entire analytical procedure, from sample storage to final analysis.[5]
Data Presentation: The Impact of Internal Standards on Precision
The primary benefit of using an internal standard is the significant improvement in the precision and accuracy of the analytical method. The following tables summarize quantitative data from studies comparing analytical performance with and without the use of an internal standard.
Table 1: Comparison of Precision (%RSD) for HPLC Analysis With and Without an Internal Standard
| Injection Volume (µL) | Analyte | %RSD (External Standard) | %RSD (Internal Standard) |
| 1 | Diuron | 10.3 | 1.8 |
| 5 | Diuron | 2.5 | 0.6 |
| 20 | Diuron | 0.7 | 0.3 |
| 1 | Indoxacarb | 12.5 | 2.1 |
| 5 | Indoxacarb | 3.1 | 0.8 |
| 20 | Indoxacarb | 1.1 | 0.5 |
Data adapted from a study on the precision of internal and external standard methods in HPLC.[4]
Table 2: Accuracy and Precision Data for the Quantification of Fimasartan (B1672672) in Human Plasma using an Internal Standard (LC-MS/MS)
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 0.5 | 0.498 | 99.6 | 14.9 |
| Low QC | 2 | 1.83 | 91.6 | 10.5 |
| Medium QC | 50 | 46.3 | 92.6 | 6.8 |
| High QC | 400 | 387.2 | 96.8 | 4.2 |
Data adapted from a validated LC-MS/MS assay for the quantitative determination of fimasartan in human plasma.[9]
Table 3: Comparative Performance for the Quantification of an Analyte with Different Internal Standards
| Internal Standard | Mean Bias (%) | Standard Deviation (%) |
| Analog Internal Standard | 96.8 | 8.6 |
| SIL Internal Standard | 100.3 | 7.6 |
Statistical analysis showed that the variance using the SIL internal standard was significantly lower, indicating a significant improvement in precision.[5]
Experimental Protocols
This section provides detailed methodologies for the application of internal standards in common analytical techniques used in drug development and research.
Protocol for Quantitative Analysis of a Small Molecule Drug in Human Plasma by LC-MS/MS
This protocol outlines the key steps for quantifying a target drug in human plasma using a stable isotope-labeled internal standard.[10]
1. Materials and Reagents:
-
Analyte (drug) reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of the analyte
-
Control human plasma (drug-free)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions:
-
Analyte Stock Solution: Accurately weigh and dissolve the analyte reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Internal Standard Stock Solution: Accurately weigh and dissolve the SIL-IS in methanol to prepare a stock solution of 1 mg/mL.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 methanol:water.
-
Internal Standard Working Solution: Dilute the SIL-IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the SIL-IS.
-
6. Data Analysis:
-
Integrate the peak areas of the analyte and the SIL-IS for all samples.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative analysis, particularly within complex biological matrices, the choice of an internal standard is a critical determinant of data quality. This technical guide provides an in-depth exploration of the advantages of using stable isotope-labeled internal standards (SIL-ISs), establishing why they are considered the "gold standard" in mass spectrometry-based quantification. Through a detailed examination of their core principles, supporting quantitative data, and comprehensive experimental protocols, this guide will demonstrate the superior performance of SIL-ISs in mitigating analytical variability and ensuring the accuracy and reproducibility of results.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundational principle behind the efficacy of SIL-ISs is isotope dilution mass spectrometry (IDMS). A SIL-IS is a synthetic version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[1] This subtle increase in mass allows the SIL-IS to be differentiated from the endogenous analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.
By adding a known amount of the SIL-IS to a sample at the earliest stage of the analytical workflow, it experiences the same processing as the analyte. Any variability encountered during sample extraction, handling, and analysis—such as degradation, incomplete recovery, or matrix effects—will affect both the analyte and the SIL-IS to the same degree. Consequently, the ratio of the analyte's signal to the SIL-IS's signal remains constant, enabling highly accurate and precise quantification.[1]
Mitigating the Matrix Effect: A Key Advantage
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's source. This can lead to unpredictable ion suppression or enhancement, compromising the accuracy of quantification. Because a SIL-IS has nearly identical chromatographic and ionization behavior to the analyte, it experiences the same matrix effects. This co-elution and co-ionization allow the SIL-IS to effectively normalize for these variations, a feat that is difficult to achieve with other types of internal standards, such as structural analogs.[1]
Quantitative Data Presentation
The superiority of SIL-ISs is consistently demonstrated in quantitative performance metrics when compared to other internal standardization methods, such as the use of structural analogs. The following tables summarize key performance indicators from various studies.
| Table 1: Comparison of Accuracy and Precision | ||
| Internal Standard Type | Accuracy (% Bias) | Precision (% CV) |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Typically within ±5% | Typically < 5% |
| Structural Analog Internal Standard | Can be within ±15%, but more susceptible to variability | Can be < 15%, but often higher than with SIL-IS |
| Data adapted from typical performance data in bioanalytical method validation.[2] |
| Table 2: Performance in the Quantification of Everolimus (B549166) | ||
| Internal Standard | Slope (vs. Independent LC-MS/MS method) | Coefficient of Correlation (r) |
| Everolimus-d4 (SIL-IS) | 0.95 | > 0.98 |
| 32-desmethoxyrapamycin (Analog IS) | 0.83 | > 0.98 |
| The lower limit of quantification (LLOQ) was 1.0 ng/mL with both internal standards, and the total coefficient of variation was 4.3%-7.2% with no significant difference between the two.[3] |
| Table 3: Performance in the Quantification of an Anticancer Drug (Kahalalide F) | ||
| Internal Standard | Mean Bias (%) | Standard Deviation (%) |
| SIL Internal Standard | 100.3 | 7.6 |
| Analog Internal Standard | 96.8 | 8.6 |
| Statistical analysis showed that the variance using the SIL internal standard was significantly lower, indicating a significant improvement in precision.[4] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful application of SIL-ISs in quantitative assays. This section provides methodologies for key applications.
Protocol 1: Absolute Quantification (AQUA) of Proteins in a Complex Mixture
The AQUA strategy allows for the precise and absolute quantification of specific proteins and their post-translational modifications.[5][6]
1. Peptide Selection and Synthesis:
- Identify one or more proteotypic peptides for the protein of interest that are unique and readily detectable by mass spectrometry.
- Synthesize a high-purity stable isotope-labeled version of each selected peptide (AQUA peptide). The label is typically incorporated into a single amino acid (e.g., ¹³C- and ¹⁵N-labeled arginine or lysine).[5]
- Accurately determine the concentration of the synthesized AQUA peptide.
2. Sample Preparation:
- Lyse the cells or tissues to extract the proteins.
- Add a known amount of the AQUA peptide internal standard to the protein lysate.[6]
- Digest the protein mixture into peptides using a protease such as trypsin.
3. LC-MS/MS Analysis:
- Analyze the peptide mixture using liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).
- Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to specifically detect and quantify the native peptide and the co-eluting AQUA peptide.[5][6]
4. Data Analysis:
- Calculate the ratio of the peak area of the endogenous "light" peptide to the peak area of the "heavy" AQUA peptide internal standard.
- Based on this ratio and the known amount of the added AQUA peptide, determine the absolute amount of the target protein in the original sample.[5]
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique for accurate relative quantification of proteins between different cell populations.[7][8]
1. Cell Culture and Labeling (Adaptation Phase):
- Culture two populations of cells in parallel.
- Grow one population in a "light" medium containing the natural abundance of essential amino acids (e.g., arginine and lysine).
- Grow the second population in a "heavy" medium where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[8]
- Culture the cells for a sufficient number of cell divisions (typically at least five) to ensure complete incorporation of the labeled amino acids into the proteome.[8]
2. Experimental Phase:
- Apply the experimental treatment or stimulus to one of the cell populations while the other serves as a control.
- Harvest the cells and combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.[9]
3. Sample Preparation and Analysis:
- Lyse the combined cell mixture and extract the proteins.
- Digest the proteins into peptides.
- Analyze the peptide mixture by LC-MS/MS.
4. Data Analysis:
- The mass spectrometer will detect pairs of chemically identical peptides, one "light" and one "heavy," separated by a known mass difference.
- Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.[7]
Protocol 3: Quantification of a Drug in Human Plasma
This protocol outlines the key steps for quantifying a small molecule drug in a complex biological matrix like human plasma.
1. Standard and Sample Preparation:
- Synthesize or procure a high-purity stable isotope-labeled version of the drug to be used as the internal standard (e.g., with three or more deuterium (B1214612) or ¹³C atoms).
- Prepare a stock solution of the SIL-IS at a known concentration.
- Prepare calibration standards by spiking known concentrations of the analyte into a blank matrix (e.g., drug-free plasma).
- Prepare quality control (QC) samples at low, medium, and high concentrations in the blank matrix.
2. Sample Extraction:
- To an aliquot of the plasma sample (calibrator, QC, or unknown), add a fixed volume of the SIL-IS solution.
- Perform a sample extraction procedure to remove proteins and other interfering substances. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
3. LC-MS/MS Analysis:
- Inject the extracted sample into an LC-MS/MS system.
- Develop an MRM method with specific transitions for both the analyte and the SIL-IS.
4. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Logical Relationships
Diagrams are invaluable for illustrating the complex workflows and logical underpinnings of using stable isotope-labeled internal standards.
Caption: A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Logical diagram illustrating how a SIL-IS compensates for matrix effects to ensure accurate quantification.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Hydroxy Ibuprofen-d6 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Hydroxy Ibuprofen (B1674241) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) with 2-Hydroxy Ibuprofen-d6 as an internal standard.
Introduction
2-Hydroxy Ibuprofen is one of the major active metabolites of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to high accuracy and precision.[1] This application note provides a comprehensive guide to setting up a robust and reliable LC-MS/MS method for 2-Hydroxy Ibuprofen using its deuterated analog.
Principle of Deuterated Internal Standard in LC-MS/MS
The fundamental principle of using a deuterated internal standard lies in its chemical similarity and mass difference to the analyte. This compound is chemically identical to 2-Hydroxy Ibuprofen, except that six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This results in a mass shift of +6 Da. During LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte in the sample, effectively correcting for variations in sample preparation and instrument response.
Principle of using a deuterated internal standard.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the analysis of 2-Hydroxy Ibuprofen in a biological matrix (e.g., human plasma).
Materials and Reagents
-
2-Hydroxy Ibuprofen analytical standard
-
This compound (CAS: 1217055-71-4)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting 2-Hydroxy Ibuprofen from plasma samples.
-
Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each tube.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Sample preparation workflow.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for your specific instrumentation.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and re-equilibrate for 1 min |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions for 2-Hydroxy Ibuprofen and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Hydroxy Ibuprofen | 221.1 | 177.1 | 100 | 25 | 15 |
| 117.1 | 100 | 25 | 20 | ||
| This compound | 227.1 | 183.1 | 100 | 25 | 15 |
| 117.1 | 100 | 25 | 20 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of the non-deuterated analog. The transition to m/z 183.1 assumes the loss of the carboxylic acid group from the deuterated precursor, while the transition to m/z 117.1 likely corresponds to a fragment where the deuterated portion has been cleaved off. These transitions should be confirmed and optimized on the specific mass spectrometer being used.
Method Validation and Data Presentation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the analytical data. The following tables summarize typical quantitative data that can be expected from a validated method.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| 2-Hydroxy Ibuprofen | 1 - 1000 | > 0.995 | 1/x² |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |
Table 5: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 3 | 95 - 105 | > 85 |
| High QC | 800 | 95 - 105 | > 85 |
Signaling Pathway and Workflow Visualization
Ibuprofen Metabolism
Ibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 being the major contributor to the formation of hydroxylated metabolites.
Simplified metabolic pathway of Ibuprofen.
Overall Analytical Workflow
The entire process from receiving samples to generating final concentration data follows a structured workflow to ensure data integrity and reproducibility.
Overall analytical workflow.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a highly selective, sensitive, and robust approach for the quantification of 2-Hydroxy Ibuprofen in biological matrices. The detailed protocol and typical performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of ibuprofen and its metabolites. Proper method validation is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.
References
Application Notes and Protocols for the Use of 2-Hydroxy Ibuprofen-d6 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of xenobiotics in biological matrices, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for correcting analytical variability.[1] 2-Hydroxy Ibuprofen-d6 is the deuterated form of 2-Hydroxy Ibuprofen (B1674241), a major active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This application note provides a detailed protocol for the use of this compound as an internal standard for the accurate quantification of Ibuprofen and its metabolites in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The protocols outlined below are intended as a comprehensive guide and can be adapted based on the specific instrumentation and analytical requirements of the user.
Quantitative Data Summary
The following tables provide recommended concentration ranges for the preparation of the internal standard, calibration standards, and quality control samples. These ranges are based on typical values reported in bioanalytical methods for Ibuprofen and its metabolites.[2][3][4]
Table 1: Internal Standard Working Solution
| Compound | Concentration | Solvent |
| This compound | 100 ng/mL | Methanol (B129727) |
Table 2: Calibration Standards for Ibuprofen in Human Plasma
| Standard Level | Concentration (ng/mL) |
| LLOQ | 10 |
| Cal 2 | 25 |
| Cal 3 | 50 |
| Cal 4 | 100 |
| Cal 5 | 250 |
| Cal 6 | 500 |
| Cal 7 | 750 |
| ULOQ | 1000 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 3: Quality Control (QC) Samples in Human Plasma
| QC Level | Concentration (ng/mL) |
| Low QC (LQC) | 30 |
| Medium QC (MQC) | 350 |
| High QC (HQC) | 700 |
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ibuprofen and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark. These are the primary stock solutions. Store at -20°C.
-
-
Intermediate Stock Solutions:
-
Prepare intermediate stock solutions of Ibuprofen by serial dilution of the primary stock solution with methanol to achieve concentrations suitable for spiking calibration standards and QC samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to obtain a final concentration of 100 ng/mL.
-
-
Calibration Standards and QC Samples:
-
Prepare calibration standards and QC samples by spiking appropriate volumes of the Ibuprofen intermediate stock solutions into blank human plasma.[2]
-
Sample Preparation
Choose one of the following methods for plasma sample preparation.
Method A: Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Method B: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 600 µL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate (1:1, v/v)).[6]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrument used.
Table 4: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 5: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
Table 6: MRM Transitions (Precursor > Product Ion)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ibuprofen | 205.1 | 161.1 | 10 |
| 2-Hydroxy Ibuprofen | 221.1 | 177.1 | 15 |
| This compound (IS) | 227.2 | 183.2 | 15 |
Note: The MRM transition for this compound is predicted based on the fragmentation of the non-deuterated analog and should be confirmed experimentally on the specific mass spectrometer being used.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Ibuprofen in plasma using this compound as an internal standard.
Ibuprofen Metabolism and Mechanism of Action
Caption: Simplified pathway of Ibuprofen metabolism and its inhibitory effect on the Cyclooxygenase (COX) pathway.
References
- 1. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Ibuprofen | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of 2-Hydroxy Ibuprofen in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sample preparation and quantitative analysis of 2-Hydroxy Ibuprofen, a primary metabolite of Ibuprofen, in human plasma. The method utilizes a stable isotope-labeled internal standard, 2-Hydroxy Ibuprofen-d6, to ensure high accuracy and precision. The sample preparation employs a straightforward liquid-liquid extraction (LLE) technique, followed by rapid and sensitive analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust and reliable method is suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications requiring accurate determination of 2-Hydroxy Ibuprofen concentrations.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. One of its major metabolites is 2-Hydroxy Ibuprofen, formed through oxidation by cytochrome P450 enzymes, primarily CYP2C9 and CYP2C8. Accurate quantification of 2-Hydroxy Ibuprofen in biological matrices is crucial for understanding the pharmacokinetics and metabolism of the parent drug. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variability in sample preparation and matrix effects, leading to highly reliable results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the sample preparation and LC-MS/MS analysis of 2-Hydroxy Ibuprofen in human plasma.
Metabolic Pathway of Ibuprofen
Ibuprofen is metabolized in the liver primarily through oxidation of its isobutyl side chain. The hydroxylation at the C-2 position, mediated by cytochrome P450 enzymes, is a key step in its biotransformation.
Figure 1: Metabolic conversion of Ibuprofen to 2-Hydroxy Ibuprofen.
Experimental Protocols
Materials and Reagents
-
2-Hydroxy Ibuprofen analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ultrapure water
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the efficient extraction of 2-Hydroxy Ibuprofen and its deuterated internal standard from human plasma.
Figure 2: Liquid-Liquid Extraction workflow for 2-Hydroxy Ibuprofen.
Procedure:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
To disrupt protein binding and protonate the analyte, add 20 µL of 1% formic acid in water.
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (2-OH Ibuprofen) | To be optimized (e.g., m/z 221.1 -> 177.1) |
| MRM Transition (2-OH Ibuprofen-d6) | To be optimized (e.g., m/z 227.1 -> 183.1) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this bioanalytical method. The data is representative and should be validated in the user's laboratory.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| 2-Hydroxy Ibuprofen | 1 - 1000 | 1 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| 2-Hydroxy Ibuprofen | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of 2-Hydroxy Ibuprofen in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for analytical variability. The simple liquid-liquid extraction protocol allows for efficient sample cleanup and high recovery. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and clinical research, enabling them to confidently implement this method for their bioanalytical needs.
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Ibuprofen in Human Plasma Using 2-Hydroxy Ibuprofen-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen (B1674241) is a widely used nonsteroidal anti-inflammatory drug (NSAID) for managing pain, fever, and inflammation.[1][2] Accurate quantification of ibuprofen in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity, selectivity, and speed, making it the preferred method for bioanalytical studies.[1][3]
This application note details a robust and validated LC-MS/MS method for the determination of ibuprofen in human plasma. The method utilizes 2-Hydroxy Ibuprofen-d6, a stable isotope-labeled metabolite of ibuprofen, as the internal standard (IS) to ensure accuracy and precision.[4] The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary according to established regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
Analytes: Ibuprofen (≥99% purity), this compound (Internal Standard, IS)
-
Reagents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Formic acid (LC-MS grade), Water (Type I, ultrapure)
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Individually weigh and dissolve Ibuprofen and this compound in methanol to prepare 1 mg/mL primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare working standard solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the Ibuprofen stock solution with a 50:50 (v/v) methanol/water mixture.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
The protein precipitation method is employed for its simplicity and high-throughput capability.
-
Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 20 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix samples.
-
Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex: Vortex the tubes vigorously for 1 minute.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Sample Preparation Workflow.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 30% B to 90% B over 3.0 min, hold at 90% B for 1 min, re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[5] |
| Autosampler Temp. | 10°C |
| Total Run Time | 5.5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Collision Gas | Argon |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Ibuprofen | 205.1 | 161.1[2][5] | 150 | 10 |
| This compound (IS) | 227.2 | 183.2 | 150 | 12 |
Note: The product ion for the internal standard is predicted based on the fragmentation of 2-Hydroxy Ibuprofen (m/z 221.1 -> 177.1) and assumes the deuterium (B1214612) labels are not on the neutral loss fragment.[6]
Method Validation
The method was validated based on standard bioanalytical method validation guidelines.
Selectivity and Specificity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of Ibuprofen or the IS, confirming the method's specificity.
Linearity and Range
The calibration curve was linear over the concentration range of 10 to 5000 ng/mL in human plasma. The linear regression model (y = mx + c) with a weighting factor of 1/x² was used, and the correlation coefficient (r²) was consistently >0.99.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results, summarized in Table 4, are within the acceptable limits of ±15% (±20% for LLOQ).[3][7]
Table 4: Summary of Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) |
| LLOQ | 10 | 7.5 | 105.2 | 9.8 | 103.5 |
| LQC | 30 | 5.1 | 98.7 | 6.5 | 101.1 |
| MQC | 500 | 3.8 | 102.4 | 4.2 | 100.5 |
| HQC | 4000 | 2.9 | 97.5 | 3.5 | 98.9 |
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.
-
Extraction Recovery: The recovery for Ibuprofen was consistent and ranged from 88% to 95%. The recovery for the IS was approximately 92%.
-
Matrix Effect: The matrix factor was close to 1.0, and the IS-normalized matrix factor had a coefficient of variation (%CV) of <10%, indicating no significant ion suppression or enhancement from the plasma matrix.
Stability
The stability of Ibuprofen in human plasma was evaluated under various storage and handling conditions. The results confirmed that Ibuprofen is stable under the conditions summarized in Table 5.
Table 5: Stability of Ibuprofen in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Autosampler Stability | 24 hours | 10°C | 96.5% - 104.1% |
| Bench-Top Stability | 8 hours | Room Temp. | 95.8% - 102.7% |
| Freeze-Thaw Stability | 3 cycles | -80°C to RT | 97.2% - 103.5% |
| Long-Term Stability | 90 days | -80°C | 98.0% - 105.0% |
Logical Workflow
The entire process, from method development to sample analysis, follows a logical progression to ensure data quality and reliability.
Caption: Overall Bioanalytical Method Workflow.
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of ibuprofen in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple protein precipitation extraction procedure allows for high-throughput analysis. The method was fully validated and demonstrated excellent performance in linearity, precision, accuracy, recovery, and stability, making it suitable for supporting clinical and non-clinical pharmacokinetic studies of ibuprofen.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxy Ibuprofen-d6 in In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Hydroxy Ibuprofen-d6 as a stable isotope-labeled internal standard in various in vitro drug metabolism assays. The primary application of this deuterated standard is to ensure accurate quantification of the major ibuprofen (B1674241) metabolite, 2-hydroxyibuprofen (B1664085), in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form hydroxylated metabolites, with 2-hydroxyibuprofen being a major product.[1][2] The study of this metabolic pathway is crucial for understanding the drug's pharmacokinetics and potential drug-drug interactions.[3][4] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis.[5] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation, chromatographic separation, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the assay.[5][6]
Key Applications
This compound is an indispensable tool for the following in vitro drug metabolism assays:
-
Metabolic Stability Assays: To determine the rate at which ibuprofen is metabolized to 2-hydroxyibuprofen in systems like human liver microsomes (HLM) or hepatocytes.
-
Reaction Phenotyping Assays: To identify the specific cytochrome P450 (CYP) isoforms responsible for the formation of 2-hydroxyibuprofen.[7][8]
-
Enzyme Inhibition Assays: To assess the potential of new chemical entities (NCEs) to inhibit the activity of CYP2C9, using the formation of 2-hydroxyibuprofen as a probe reaction.
Quantitative Data for Ibuprofen 2-Hydroxylation
The following table summarizes key kinetic parameters for the formation of 2-hydroxyibuprofen from ibuprofen enantiomers in human liver microsomes. This data is critical for designing and interpreting in vitro metabolism studies.
| Enantiomer | Enzyme System | Km (µM) | Vmax (pmol/min/mg) | Inhibitor | Ki (µM) |
| S-Ibuprofen | Human Liver Microsomes | 38 ± 13 | 566 ± 213 | Sulfaphenazole | 0.12 ± 0.05 |
| R-Ibuprofen | Human Liver Microsomes | 47 ± 20 | 510 ± 117 | Sulfaphenazole | 0.11 ± 0.07 |
| Racemic Ibuprofen | Recombinant CYP2C9 | - | - | Sulfaphenazole | 0.05 - 0.18 |
Data sourced from Hammarberg et al., 1997.[9]
Experimental Protocols
Protocol 1: Metabolic Stability of Ibuprofen in Human Liver Microsomes
This protocol outlines a typical experiment to determine the rate of 2-hydroxyibuprofen formation from ibuprofen in a human liver microsomal system.
1. Materials and Reagents:
-
Ibuprofen
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (Quenching Solution)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Experimental Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of ibuprofen (e.g., 10 mM in DMSO).
-
Prepare a working solution of ibuprofen by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).[10]
-
Prepare a working solution of this compound in ACN (e.g., 100 ng/mL) to be used in the quenching solution.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes (final concentration e.g., 0.5 mg/mL) and potassium phosphate buffer.[10]
-
Add the ibuprofen working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[10]
-
Incubate the plate at 37°C with gentle shaking.[10]
-
-
Time Points and Quenching:
-
Sample Preparation for LC-MS/MS:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of 2-hydroxyibuprofen at each time point by comparing its peak area to that of the this compound internal standard.
-
-
Data Analysis:
-
Plot the concentration of 2-hydroxyibuprofen formed against time.
-
Calculate the initial rate of formation.
-
Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay of ibuprofen.
Protocol 2: Reaction Phenotyping of Ibuprofen 2-Hydroxylation
This protocol is designed to identify the specific CYP450 enzymes responsible for the 2-hydroxylation of ibuprofen using recombinant human CYP enzymes.
1. Materials and Reagents:
-
Ibuprofen
-
This compound (Internal Standard)
-
Recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)[7]
-
Control insect cell microsomes (without expressed CYP)
-
NADPH Regenerating System
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid and internal standard
2. Experimental Procedure:
-
Incubation Setup:
-
Prepare incubation mixtures in separate wells of a 96-well plate for each CYP isoform and the control microsomes.
-
Each mixture should contain the recombinant enzyme, buffer, and ibuprofen at a fixed concentration (e.g., corresponding to the Km value).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate for a fixed time period (e.g., 30 minutes) at 37°C.
-
Terminate the reactions by adding cold ACN containing this compound.
-
-
Sample Processing and Analysis:
-
Follow the sample preparation and LC-MS/MS analysis steps as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of 2-hydroxyibuprofen formation for each CYP isoform.
-
Compare the activity of each isoform to identify the primary enzyme(s) responsible for the metabolism.
-
Caption: Logical flow for determining the IC50 of a CYP2C9 inhibitor.
LC-MS/MS Parameters
The following are typical starting parameters for the LC-MS/MS analysis of 2-hydroxyibuprofen with this compound as the internal standard. Method optimization is recommended for specific instrumentation.
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| 2-Hydroxyibuprofen | Q1: 221.1 m/z, Q3: 177.1 m/z |
| This compound | Q1: 227.1 m/z, Q3: 183.1 m/z |
Note: The exact m/z values for the deuterated standard may vary depending on the specific labeling pattern.
Ibuprofen Metabolic Pathway
The primary metabolic pathway of ibuprofen involves hydroxylation by CYP2C9, followed by further oxidation.
References
- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Quantitative Determination of Ibuprofen and Its Major Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of ibuprofen (B1674241) and its primary metabolites, 2-hydroxyibuprofen, 3-hydroxyibuprofen, and carboxyibuprofen (B1674242), in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies, drug metabolism research, and toxicological assessments. The protocol includes procedures for sample preparation by protein precipitation, comprehensive chromatographic conditions, and optimized mass spectrometry parameters.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, particularly CYP2C9.[1] The main metabolic pathways involve hydroxylation and carboxylation of the isobutyl side chain, leading to the formation of several metabolites.[1][2] The major metabolites include 2-hydroxyibuprofen, 3-hydroxyibuprofen, and carboxyibuprofen.[1] Accurate and simultaneous quantification of ibuprofen and its metabolites in human plasma is crucial for understanding its pharmacokinetic profile and metabolic fate. This application note describes a validated LC-MS/MS method for this purpose.
Metabolic Pathway of Ibuprofen
Ibuprofen is metabolized in the liver through Phase I and Phase II reactions. The primary Phase I reactions involve oxidation of the isobutyl side chain to form hydroxylated and carboxylated metabolites.[2] These metabolites can then undergo Phase II conjugation, primarily glucuronidation, to increase their water solubility for renal excretion.[2]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of ibuprofen and its metabolites from human plasma.[1]
Materials:
-
Human plasma samples
-
Ibuprofen, 2-hydroxyibuprofen, 3-hydroxyibuprofen, and carboxyibuprofen analytical standards
-
Ibuprofen-d3 (or other suitable internal standard)
-
Acetonitrile (B52724) (HPLC grade, ice-cold)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Ibuprofen-d3 in methanol) to each tube and vortex briefly.[1]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[1]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A linear gradient is typically used. Optimize for best separation. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Capillary Voltage | 3.5 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temperature | 400°C[1] |
| Cone Gas Flow | 50 L/hr[1] |
| Desolvation Gas Flow | 800 L/hr[1] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ibuprofen | 205.1 | 161.1[1] |
| 2-Hydroxyibuprofen | 221.1 | 177.1[1] |
| 3-Hydroxyibuprofen | 221.1 | 177.1 |
| Carboxyibuprofen | 235.1 | 191.1 |
| Ibuprofen-d3 (IS) | 208.1 | 164.1 |
Quantitative Data Summary
The following tables summarize the typical quantitative performance of LC-MS/MS methods for the analysis of ibuprofen and its metabolites in human plasma.
Table 1: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Ibuprofen | 10 - 10,000 | > 0.99 |
| 2-Hydroxyibuprofen | 5 - 5,000 | > 0.99 |
| Carboxyibuprofen | 5 - 5,000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Ibuprofen | 30 | < 5% | < 5% | 95 - 105% |
| 300 | < 5% | < 5% | 95 - 105% | |
| 3000 | < 5% | < 5% | 95 - 105% | |
| 2-Hydroxyibuprofen | 15 | < 10% | < 10% | 90 - 110% |
| 150 | < 10% | < 10% | 90 - 110% | |
| 1500 | < 10% | < 10% | 90 - 110% | |
| Carboxyibuprofen | 15 | < 10% | < 10% | 90 - 110% |
| 150 | < 10% | < 10% | 90 - 110% | |
| 1500 | < 10% | < 10% | 90 - 110% |
Table 3: Recovery
| Analyte | Recovery (%) |
| Ibuprofen | > 85% |
| 2-Hydroxyibuprofen | > 80% |
| Carboxyibuprofen | > 80% |
Experimental Workflow
The overall workflow for the determination of ibuprofen and its metabolites in human plasma is depicted below.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of ibuprofen and its major metabolites in human plasma. The simple protein precipitation sample preparation protocol and the robust analytical method make it suitable for high-throughput analysis in a research setting. This methodology is a valuable tool for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research.
References
Application Note: Solid Phase Extraction Protocol for Ibuprofen and its Major Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241) is a widely consumed non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, primarily CYP2C9 and to a lesser extent CYP2C8, to form hydroxylated and carboxylated metabolites.[1][2] The two major inactive metabolites found in urine and plasma are 2-hydroxyibuprofen (B1664085) and carboxyibuprofen.[1][3] Accurate and reliable quantification of ibuprofen and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.
Solid Phase Extraction (SPE) is a robust and widely used sample preparation technique that offers significant advantages for the analysis of drugs and their metabolites in complex biological fluids like plasma.[4][5] It provides excellent sample clean-up, concentration of analytes, and removal of matrix interferences, leading to improved analytical sensitivity and accuracy, particularly when coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This application note provides a detailed protocol for the solid phase extraction of ibuprofen and its major metabolites, 2-hydroxyibuprofen and carboxyibuprofen, from human plasma. It also includes a summary of quantitative performance data and a typical LC-MS/MS methodology for subsequent analysis.
Ibuprofen Metabolism
Ibuprofen is primarily metabolized in the liver. The S-enantiomer is predominantly metabolized by CYP2C9, while the R-enantiomer is more readily metabolized by CYP2C8.[3] The main metabolic reactions are hydroxylation to form 2-hydroxyibuprofen and 3-hydroxyibuprofen, with subsequent oxidation of the hydroxyl group to a carboxylic acid, yielding carboxyibuprofen.[1][3]
References
- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of CYP2C9∗3 and CYP2C8∗3 Non-Functional Alleles with Ibuprofen-Induced Upper Gastrointestinal Toxicity in a Saudi Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Ibuprofen metabolite profiling using a combination of SPE/column-trapping and HPLC-micro-coil NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Ibuprofen from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241) is a widely used nonsteroidal anti-inflammatory drug (NSAID) that requires accurate and reliable quantification in biological matrices for pharmacokinetic, toxicokinetic, and clinical monitoring studies. Liquid-liquid extraction (LLE) is a robust and widely adopted sample preparation technique for isolating ibuprofen from complex biological samples such as plasma, serum, urine, and whole blood. This document provides detailed application notes and standardized protocols for the LLE of ibuprofen, ensuring reproducible and high-quality results for subsequent analysis by methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Principles of Liquid-Liquid Extraction for Ibuprofen
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. For acidic drugs like ibuprofen, the pH of the aqueous phase is a critical parameter. By acidifying the sample to a pH below the pKa of ibuprofen (approximately 4.5), the drug is converted to its non-ionized, more lipophilic form, which facilitates its transfer into the organic phase. An internal standard is often added to the biological sample before extraction to account for variations in extraction efficiency and instrument response.
Data Presentation: Quantitative Performance of Ibuprofen LLE
The following tables summarize the quantitative data from various validated LLE methods for ibuprofen in different biological matrices, providing a comparative overview of their performance.
Table 1: LLE of Ibuprofen from Human Plasma/Serum
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Organic Solvent | n-hexane | Methyl-tert-butyl ether | Methylene chloride | Ethyl acetate (B1210297) / Hexane (50/50) |
| Acidification | Not specified | Acidic pH | pH 3 (Perchloric acid) | pH 4.5 (Acetate buffer) |
| Internal Standard | Naproxen | Flurbiprofen | Not specified | o-Toluic acid |
| Recovery | Not specified | Not specified | >80% at 5 µg/mL[1] | Not specified |
| Limit of Quantification (LOQ) | 50.0 µg·L⁻¹[2] | 50 ng/mL[3] | Not specified | 40 mg/L[4] |
| Linear Range | 50.0–25,000 µg·L⁻¹[2] | 50–5000 ng/mL[3] | Not specified | 40–450 mg/L[4] |
| Analytical Method | LC-MS/MS | UPLC-MS/MS | HPLC | HPLC-UV/Vis |
Table 2: LLE of Ibuprofen from Human Urine
| Parameter | Method 1 | Method 2 |
| Organic Solvent | Hexane-propanol | Not specified |
| Acidification | Acidified urine | pH 3 |
| Internal Standard | Ibufenac and 2-phenylpropionic acid | Not specified |
| Recovery | 94-100%[5] | Not specified |
| Limit of Detection (LOD) | 2.5 µg/mL (free ibuprofen)[5] | Not specified |
| Analytical Method | HPLC | GC-MS |
Experimental Protocols
The following are detailed protocols for the liquid-liquid extraction of ibuprofen from various biological matrices.
Protocol 1: LLE of Ibuprofen from Human Plasma using n-Hexane
This protocol is adapted for analysis by LC-MS/MS.[2]
Materials:
-
Human plasma samples
-
Ibuprofen standard solutions
-
Naproxen internal standard (IS) solution
-
n-Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
5 mmol·L⁻¹ Ammonium (B1175870) acetate
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Pipette 25 µL of plasma sample into a clean microcentrifuge tube.
-
Add the internal standard, naproxen.
-
Add n-hexane as the extraction solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (n-hexane) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase (acetonitrile-methanol-5 mmol·L⁻¹ ammonium acetate-formic acid; 450:450:100:0.0625).
-
Inject an aliquot into the LC-MS/MS system for analysis.
Protocol 2: LLE of Ibuprofen from Human Plasma using Methyl-tert-butyl Ether
This protocol is suitable for UPLC-MS/MS analysis of ibuprofen enantiomers.[3]
Materials:
-
Human plasma samples (100 µL)
-
Ibuprofen standard solutions
-
Flurbiprofen internal standard (IS) solution
-
Methyl-tert-butyl ether (MTBE)
-
Acidifying agent (e.g., phosphoric acid)
-
Derivatizing agent (if separating enantiomers)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Pipette 100 µL of plasma into a glass tube.
-
Add the internal standard, flurbiprofen.
-
Acidify the plasma sample to the optimal acidic pH.
-
Add MTBE as the extraction solvent.
-
Vortex the mixture for several minutes to ensure efficient extraction.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness.
-
(Optional) If analyzing enantiomers, perform derivatization to form diastereomers.
-
Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.
Protocol 3: LLE of Ibuprofen from Human Urine
This protocol is designed for the analysis of ibuprofen and its metabolites by HPLC.[5]
Materials:
-
Urine samples
-
Ibuprofen standard solutions
-
Ibufenac and 2-phenylpropionic acid internal standard solutions
-
Hexane-propanol extraction solvent
-
Sodium bicarbonate solution
-
Acidifying agent (e.g., HCl)
-
Neutralizing agent
-
Vortex mixer
-
Centrifuge
Procedure:
-
Take a known volume of urine and add the internal standards.
-
Acidify the urine sample.
-
Add the hexane-propanol solvent and vortex for an extended period.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Back-extract the analytes into a sodium bicarbonate solution by vortexing.
-
Separate the aqueous layer.
-
Neutralize the aqueous extract.
-
Inject the neutralized aqueous solution into the HPLC system.
Protocol 4: LLE of Ibuprofen from Whole Blood
This protocol is suitable for HPLC analysis and involves sonication to lyse red blood cells.[1]
Materials:
-
Whole blood samples
-
Ibuprofen standard solutions
-
Bonded silica (B1680970) solid-phase extraction (SPE) columns (as an alternative or complementary clean-up step)
-
Organic solvent for elution
-
Sonication bath
-
Centrifuge
-
HPLC system
Procedure:
-
Fragment the red blood cells in the whole blood sample by sonication.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent and vortexing.
-
Centrifuge to separate the layers and collect the organic phase.
-
Alternatively, after sonication, pass the sample through a bonded silica column.
-
Wash the column to remove interferences.
-
Elute the adsorbed drug with an appropriate solvent.
-
Analyze the eluate by HPLC.
Visualizations: Experimental Workflows
The following diagrams illustrate the key steps in the liquid-liquid extraction of ibuprofen from different biological matrices.
Caption: LLE Workflow for Ibuprofen from Plasma.
Caption: LLE Workflow for Ibuprofen from Urine.
Caption: LLE Workflow for Ibuprofen from Whole Blood.
References
- 1. Rapid extraction of anti-inflammatory drugs in whole blood for HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Ibuprofen in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Quantification of Ibuprofen in Blood Using HPLC-UV/Vis. [esirc.emporia.edu]
- 5. Determination of ibuprofen and its major metabolites in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Ibuprofen and its Hydroxy Metabolites
Introduction
Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is extensively metabolized in the human body, primarily by cytochrome P450 enzymes, into several hydroxylated and carboxylated metabolites.[1] The principal metabolic pathway involves the hydroxylation of the isobutyl side chain, leading to the formation of 2-hydroxyibuprofen (B1664085) (2-OH-Ibu) and 3-hydroxyibuprofen (B1141330) (3-OH-Ibu), followed by further oxidation to carboxyibuprofen (B1674242) (COOH-Ibu). The quantitative analysis of ibuprofen and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments.[1] This document provides detailed protocols for the chromatographic separation and quantification of ibuprofen and its major hydroxy metabolites using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
Metabolic Pathway of Ibuprofen
Ibuprofen undergoes oxidative metabolism, primarily hydroxylation, to form its major metabolites. This process is essential for its clearance from the body.
Figure 1: Simplified metabolic pathway of Ibuprofen.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and quantitative data for the separation of ibuprofen and its hydroxy metabolites from various published methods.
Table 1: HPLC-UV Method for Ibuprofen and Metabolites
| Parameter | Condition |
| Column | ODS C18 (50 x 4.6 mm)[2] |
| Mobile Phase | Acetonitrile (B52724):Water (35:65 v/v)[2] |
| Flow Rate | 1.2 mL/min[3] |
| Detection | UV at 220 nm[4] |
| Retention Time (min) | 2-OH-Ibuprofen: 8.0, COOH-Ibuprofen: 10.2, Ibuprofen: 21.8[5] |
| Linearity Range (µg/mL) | 5 - 200[4] |
| Lower Limit of Detection (µg/mL) | ~5[4] |
Table 2: LC-MS/MS Method for Ibuprofen and Metabolites
| Parameter | Condition |
| Column | Chiralpak AS-H (150 x 4.6 mm, 5 µm)[3][6] |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (95:5:0.1, v/v)[3][6] |
| Flow Rate | 1.2 mL/min[3][6] |
| Detection | Positive Electrospray Ionization (ESI+) MS/MS[3][6] |
| Linearity Range (µg/mL) | Ibuprofen: 0.1-20, 2-OH-Ibuprofen: 0.05-7.5, COOH-Ibuprofen: 0.025-5.0[3][6] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
This protocol describes the extraction of ibuprofen and its metabolites from human plasma for LC-MS/MS analysis.[1]
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., Ibuprofen-d3 at 1 µg/mL in methanol)
-
Ice-cold acetonitrile
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
-
Autosampler vials
Procedure:
-
Thaw plasma samples, calibration standards, and quality control samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Hydroxy Ibuprofen in Human Plasma using 2-Hydroxy Ibuprofen-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is extensively metabolized in the liver to two primary, pharmacologically inactive metabolites: 2-Hydroxy Ibuprofen and Carboxy Ibuprofen.[1][2] The quantification of these metabolites is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the preparation of calibration curves and the quantification of 2-Hydroxy Ibuprofen in human plasma using its stable isotope-labeled analog, 2-Hydroxy Ibuprofen-d6, as an internal standard (IS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[2]
Experimental Protocols
This protocol outlines the preparation of stock solutions, calibration standards, and a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 2-Hydroxy Ibuprofen.
2.1 Materials and Reagents
-
2-Hydroxy Ibuprofen (Analyte)
-
This compound (Internal Standard)
-
LC-MS Grade Methanol
-
LC-MS Grade Acetonitrile (B52724)
-
LC-MS Grade Water
-
Formic Acid (≥98%)
-
Ammonium Acetate
-
Control Human Plasma (K2-EDTA)
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment.
2.2 Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for the accuracy of the calibration curve.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Hydroxy Ibuprofen and dissolve it in a 10 mL volumetric flask using methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask using methanol.
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock Solution with 50:50 (v/v) acetonitrile/water to prepare a series of working solutions for spiking the calibration standards.[2]
-
Internal Standard Working Solution (10 µg/mL): Dilute the Internal Standard Stock Solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 10 µg/mL. This solution will be used to spike all calibration standards, quality control samples, and study samples.
Table 1: Preparation of Stock and Working Solutions
| Solution Name | Solute | Concentration | Solvent |
| Analyte Stock | 2-Hydroxy Ibuprofen | 1 mg/mL | Methanol |
| IS Stock | This compound | 1 mg/mL | Methanol |
| IS Working Solution | This compound | 10 µg/mL | Acetonitrile/Water (50:50) |
2.3 Preparation of Calibration Curve Standards
Calibration standards are prepared by spiking control human plasma with known concentrations of the analyte.
-
Aliquot 95 µL of control human plasma into a series of microcentrifuge tubes.
-
Spike each tube with 5 µL of the appropriate Analyte Working Solution to achieve the desired final concentrations.
-
The concentration range for the calibration curve should be selected based on the expected concentrations in study samples. A typical range for 2-Hydroxy Ibuprofen could be from 0.05 to 7.5 µg/mL.[3][4]
Table 2: Example Calibration Curve Standards
| Standard ID | Analyte Concentration (µg/mL) | Volume of Plasma (µL) | Volume of Spiking Solution (µL) |
| CAL 1 | 0.05 | 95 | 5 |
| CAL 2 | 0.10 | 95 | 5 |
| CAL 3 | 0.50 | 95 | 5 |
| CAL 4 | 1.00 | 95 | 5 |
| CAL 5 | 2.50 | 95 | 5 |
| CAL 6 | 5.00 | 95 | 5 |
| CAL 7 | 7.50 | 95 | 5 |
2.4 Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma.
-
To each 100 µL of calibration standard, add 20 µL of the Internal Standard Working Solution (10 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for an LC-MS/MS method. These should be optimized for the specific instrument being used.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | Optimize by infusion (e.g., m/z 221.1 → 177.1) |
| MRM Transition (IS) | Optimize by infusion (e.g., m/z 227.1 → 183.1) |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
Data Analysis and Visualization
A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of each calibration standard. A linear regression with a weighting factor (commonly 1/x or 1/x²) is then applied to the data. The concentration of 2-Hydroxy Ibuprofen in unknown samples is then calculated from this regression equation.
4.1 Experimental Workflow Diagram
The following diagram illustrates the complete workflow from solution preparation to final data analysis.
Caption: Bioanalytical workflow for quantifying 2-Hydroxy Ibuprofen.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Note: Internal Standard Selection and Concentration for Accurate Ibuprofen Quantification
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and optimal concentration of internal standards for the accurate quantification of ibuprofen (B1674241) in various biological matrices. The use of an appropriate internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability and robustness of quantitative data.[1] This document summarizes common internal standards, their typical concentrations, and detailed experimental protocols for analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), requires accurate quantification in pharmaceutical and clinical research for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[1] Analytical techniques like HPLC and LC-MS/MS are commonly employed for this purpose. The inclusion of an internal standard (IS) is a crucial aspect of the validation of these analytical methods. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. It is added at a known, constant concentration to all samples, calibrators, and quality controls to compensate for potential variations in extraction recovery, injection volume, and instrument response.[1] Stable isotope-labeled (SIL) internal standards, such as ibuprofen-d3, are considered the gold standard for LC-MS/MS analysis as they exhibit nearly identical chemical and physical properties to the analyte, leading to superior correction for matrix effects and other sources of error.[1][2]
Internal Standard Selection and Concentration
The choice of an internal standard and its concentration depends on the analytical method, the detection technique, and the expected concentration range of ibuprofen in the samples. The internal standard concentration should be high enough to be detected with good precision but should not interfere with the detection of the analyte, especially at the lower limit of quantification.
The following table summarizes commonly used internal standards for ibuprofen quantification and their reported concentrations from various validated methods.
| Internal Standard | Analytical Method | Ibuprofen Concentration Range | Internal Standard Concentration | Matrix |
| Ibuprofen-d3 | LC-MS/MS | 0.05 - 36 µg/mL | Not explicitly stated, added to samples | Human Plasma |
| Ibuprofen-d3 | LC-MS/MS | 10 - 1000 ng/mL | Working solution of 250 ng/mL | Plasma, Synovial Fluid |
| Naproxen (B1676952) | HPLC | 0.78 - 100 µg/mL | Not explicitly stated, used as IS | Human Plasma |
| Naproxen | HPLC | Not specified | 200 ng/mL | Porcine Plasma |
| Meclofenamic acid | GC-MS | Not specified | Not explicitly stated, used as IS | Serum/Plasma |
| Diclofenac | LC-MS/MS | 0.01 - 40 µg/mL | ~3 µg/mL | Human Plasma |
| Erdosteine | UPLC-MS/MS | 1 - 5000 ng/mL | 5000 ng/mL | Methanol (B129727) (for standards) |
| p-phenylphenol | HPLC | Detectable peak for 1 µg/mL of ibuprofen | Not explicitly stated, used as IS | Human Plasma |
| Ibufenac (B14817) | HPLC | Not specified | 25 mg/L | Plasma |
| Flurbiprofen | UPLC-MS/MS | 50 - 5000 ng/mL | Not explicitly stated, used as IS | Human Plasma |
Experimental Protocols
Below are detailed methodologies for ibuprofen quantification using an internal standard with HPLC-UV and LC-MS/MS.
Protocol 1: Ibuprofen Quantification in Human Plasma using LC-MS/MS with Ibuprofen-d3 as Internal Standard
This protocol is based on a validated method for the determination of ibuprofen in human plasma.[2][3]
1. Materials and Reagents:
-
Ibuprofen reference standard
-
Ibuprofen-d3 (Internal Standard)
-
LC-MS grade methanol, acetonitrile (B52724), acetic acid, and ammonium (B1175870) acetate
-
Drug-free human plasma
2. Preparation of Stock and Working Solutions:
-
Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve ibuprofen reference standard in methanol.
-
Ibuprofen-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Ibuprofen-d3 in methanol.[2]
-
Ibuprofen Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the ibuprofen stock solution with a 50:50 (v/v) mixture of methanol and water.[2]
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the Ibuprofen-d3 stock solution with the same diluent to a fixed concentration.[2]
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control sample, or unknown plasma sample, add a fixed volume (e.g., 20 µL) of the internal standard working solution.[2]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex the samples for 1 minute.[2]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an injection vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) or equivalent.[3]
-
Mobile Phase: A gradient elution using an aqueous solution (containing 0.05% acetic acid and 5 mM NH4Ac) and methanol.[3]
-
Flow Rate: As per column specifications.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
5. Quantification:
-
The concentration of ibuprofen is determined by calculating the peak area ratio of ibuprofen to the internal standard (Ibuprofen-d3).[1]
Protocol 2: Ibuprofen Quantification in Human Plasma using HPLC-UV with Naproxen as Internal Standard
This protocol is based on a validated HPLC method for determining ibuprofen concentration in human plasma.[4]
1. Materials and Reagents:
-
Ibuprofen reference standard
-
Naproxen (Internal Standard)
-
HPLC grade methanol, acetonitrile, and other necessary reagents
-
Drug-free human plasma
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of ibuprofen and naproxen in a suitable solvent like methanol.
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of ibuprofen.
3. Sample Preparation (Solid-Phase Extraction):
-
To a 50 µL plasma sample, add the internal standard (naproxen).
-
Perform solid-phase extraction (SPE) using a 96-well extraction plate to clean up the sample.[4]
-
Elute the sample directly into HPLC injection vials.[4]
4. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 20-50 µL.
-
UV Detection Wavelength: 222 nm or 226 nm.[1]
5. Quantification:
-
Quantification is based on the peak area ratio of ibuprofen to the internal standard (naproxen).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for ibuprofen quantification using an internal standard.
Caption: Workflow for Ibuprofen Quantification with an Internal Standard.
Conclusion
The selection of an appropriate internal standard and its concentration is paramount for the development of a robust and reliable method for ibuprofen quantification. For LC-MS/MS methods, a stable isotope-labeled internal standard like ibuprofen-d3 is highly recommended to effectively compensate for matrix effects and other analytical variabilities.[1][2] For HPLC-UV methods, structurally similar compounds like naproxen or ibufenac have been successfully employed. The concentration of the internal standard should be optimized to be within the linear range of the detector and to provide a consistent and reproducible signal across all samples. The protocols and data presented in this application note serve as a valuable resource for researchers in developing and validating analytical methods for ibuprofen.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for NSAID Quantification in Human Plasma Using Deuterated Internal Standards
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of pharmaceuticals widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] Accurate and reliable quantification of NSAIDs in biological matrices is essential for pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and clinical and forensic toxicology.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[3][4]
The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of modern quantitative bioanalysis.[3][5][6] Deuterated internal standards are chemically identical to the analyte of interest but have a higher mass due to the substitution of hydrogen atoms with deuterium.[3][7] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[3][5][7] This co-elution and similar behavior effectively normalize for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision.[3][5]
This application note provides a detailed protocol for the simultaneous quantification of several common NSAIDs in human plasma using a high-throughput LC-MS/MS method with their corresponding deuterated internal standards.
Principle of Quantification using Deuterated Standards
The fundamental principle of using a deuterated internal standard is to add a known amount of the standard to the unknown sample before any sample preparation steps. The deuterated standard and the endogenous analyte will be extracted and analyzed together. Any loss of analyte during the sample preparation process will be accompanied by a proportional loss of the deuterated standard. In the mass spectrometer, the analyte and the deuterated standard are detected as different ions due to their mass difference. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve.
Caption: Principle of quantification using deuterated standards.
Experimental Protocols
Materials and Reagents
-
Analytes: Reference standards of NSAIDs (e.g., Ibuprofen, Diclofenac, Naproxen, Ketoprofen, Indomethacin).[3]
-
Internal Standards: Deuterated standards of the corresponding NSAIDs (e.g., Ibuprofen-d3, Diclofenac-d4, Naproxen-d3, Ketoprofen-d3).[3]
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and water (LC-MS grade).[3]
-
Additives: Formic acid, ammonium (B1175870) acetate.[3]
-
Biological Matrix: Human plasma.[3]
-
Reagents for Sample Preparation: Zinc sulfate (B86663) solution for protein precipitation.[3][8]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in high-throughput environments.[3]
-
To 50 µL of the plasma sample, add a known concentration of the deuterated internal standard mixture.[3]
-
Add 150 µL of acetonitrile containing 1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[3]
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation of NSAIDs is typically achieved using a C18 or similar reversed-phase column.[3] A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[3]
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.[9]
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.[9]
-
Gradient Elution: A suitable gradient to separate the analytes of interest.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is suitable for most acidic NSAIDs.[12] Polarity switching or separate injections for positive mode may be necessary for some compounds.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
Data Presentation
The following tables summarize the quantitative performance of the described method for a selection of common NSAIDs.
Table 1: Mass Spectrometry Parameters for Selected NSAIDs and their Deuterated Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Ibuprofen | 205.1 | 161.1 | Ibuprofen-d3 | 208.1 | 164.1 |
| Diclofenac | 294.0 | 250.0 | Diclofenac-d4 | 298.0 | 254.0 |
| Naproxen | 229.1 | 185.1 | Naproxen-d3 | 232.1 | 188.1 |
| Ketoprofen | 253.1 | 209.1 | Ketoprofen-d3 | 256.1 | 212.1 |
| Indomethacin | 356.1 | 312.1 | Indomethacin-d5 | 361.1 | 317.1 |
Note: The specific MRM transitions should be optimized for the instrument in use.[3]
Table 2: Method Validation Summary
| Parameter | Ibuprofen | Diclofenac | Naproxen | Ketoprofen | Indomethacin |
| Linearity Range (ng/mL) | 1 - 1000 | 0.5 - 500 | 1 - 1000 | 0.5 - 500 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.996 | > 0.997 | > 0.998 |
| LLOQ (ng/mL) | 1 | 0.5 | 1 | 0.5 | 0.1 |
| Accuracy (%) | 95.2 - 104.5 | 96.8 - 103.2 | 94.7 - 105.1 | 97.1 - 102.8 | 98.3 - 101.9 |
| Precision (CV%) | < 6.8 | < 7.5 | < 6.2 | < 7.1 | < 5.9 |
| Recovery (%) | 88.5 | 91.2 | 89.8 | 90.5 | 92.1 |
Experimental Workflow Diagram
Caption: High-throughput screening workflow for NSAIDs.
Conclusion
The described high-throughput screening method utilizing deuterated internal standards and LC-MS/MS provides a robust, sensitive, and accurate platform for the quantification of NSAIDs in biological matrices.[3] The use of stable isotope-labeled standards is critical for minimizing analytical variability and ensuring data of the highest quality.[3][7][13] This protocol can be readily adapted for various NSAIDs and is suitable for implementation in drug development and clinical research settings.
References
- 1. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. vibgyorpublishers.org [vibgyorpublishers.org]
- 11. High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with 2-Hydroxy Ibuprofen-d6
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with matrix effects when using 2-Hydroxy Ibuprofen-d6 as an internal standard in LC-MS/MS analyses. The following question-and-answer format addresses specific experimental problems with detailed troubleshooting steps and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound internal standard (IS) signal is inconsistent across different plasma samples, leading to poor precision. What could be the cause?
A1: Inconsistent internal standard signals are a classic sign of differential matrix effects, where the degree of ion suppression or enhancement varies from sample to sample. This variability can arise from differences in the endogenous composition of individual plasma samples.
Troubleshooting Steps:
-
Evaluate Matrix Factor (MF) in Multiple Lots: Assess the matrix effect in at least six different lots of blank plasma. A high coefficient of variation (%CV) in the IS signal across these lots confirms lot-to-lot variability in matrix effects.
-
Improve Sample Preparation: The most common culprits for matrix effects in plasma are phospholipids (B1166683). Enhance your sample preparation method to remove these interferences more effectively.
-
Switch from Protein Precipitation to a more specific extraction method: While simple, protein precipitation is often insufficient for removing phospholipids. Consider implementing liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize LLE: Use a solvent system that has high affinity for your analyte but low affinity for phospholipids. A mixture of methyl tert-butyl ether (MTBE) and hexane (B92381) is often effective.
-
Optimize SPE: Select a sorbent that strongly retains 2-Hydroxy Ibuprofen (B1674241) while allowing phospholipids to be washed away. Mixed-mode or phospholipid removal SPE cartridges are recommended.
-
-
Chromatographic Separation: Ensure that your chromatographic method separates this compound from the regions where phospholipids elute. You can monitor for common phospholipid fragments (e.g., m/z 184) to identify these regions.[1][2]
Q2: I'm observing significant ion suppression for both 2-Hydroxy Ibuprofen and its d6-internal standard, resulting in low sensitivity. How can I mitigate this?
A2: Consistent ion suppression across all samples points to a systematic issue with co-eluting matrix components that are not being adequately removed or chromatographically resolved.
Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute your sample with the initial mobile phase. This reduces the concentration of all matrix components, potentially lessening their suppressive effects. However, ensure your analyte concentration remains above the lower limit of quantitation (LLOQ).
-
Chromatographic Optimization:
-
Increase Gradient Ramping: A slower, more gradual organic solvent gradient can improve the separation of your analyte from interfering matrix components.
-
Use a Different Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which can offer different elution patterns for matrix components.
-
-
Review Sample Preparation: As mentioned in Q1, a more rigorous sample cleanup is often the most effective solution. If you are already using LLE or SPE, re-optimize the wash and elution steps to be more selective.
Q3: The peak area ratio of 2-Hydroxy Ibuprofen to this compound is not consistent across my calibration curve. What is happening?
A3: This issue can arise if the analyte and the internal standard are not experiencing the same matrix effect, a phenomenon known as differential matrix effects.
Troubleshooting Steps:
-
Check for Chromatographic Separation: A common issue with deuterated standards is a slight shift in retention time compared to the non-labeled analyte (the "deuterium isotope effect").[3] If this shift causes one of the compounds to co-elute with a region of strong ion suppression while the other does not, their responses will not be affected equally.
-
Solution: Adjust your chromatography to ensure complete co-elution. This may involve modifying the mobile phase composition or temperature.
-
-
Verify IS Purity and Stability:
-
Isotopic Purity: Ensure the this compound has high isotopic purity (ideally >98%). Contamination with the unlabeled analyte can lead to inaccurate ratios.
-
Label Stability: Verify that the deuterium (B1214612) labels are on a stable part of the molecule and are not undergoing back-exchange with hydrogen from the solvent. This is less common for labels on carbon atoms but should be considered.[3][4]
-
-
Concentration of IS: Ensure the concentration of the internal standard is appropriate. If the IS concentration is too high, it could potentially compete with the analyte for ionization, especially at low analyte concentrations.
Quantitative Data on Matrix Effects
Effective use of a deuterated internal standard should result in a normalized matrix factor close to 1.0, with low variability. The table below illustrates both a problematic scenario and an ideal outcome for the analysis of 2-Hydroxy Ibuprofen using this compound.
Table 1: Evaluation of Internal Standard-Normalized Matrix Factor
| Parameter | Scenario A: Problematic Matrix Effect | Scenario B: Effective Compensation |
| Description | Inadequate sample cleanup (Protein Precipitation) leading to significant and variable ion suppression. | Effective sample cleanup (SPE with phospholipid removal) leading to minimal and consistent matrix effects. |
| Matrix Factor (Analyte) | 0.45 (Severe Suppression) | 0.92 (Minor Suppression) |
| Matrix Factor (IS) | 0.55 (Severe Suppression) | 0.93 (Minor Suppression) |
| IS-Normalized Matrix Factor (MF Analyte / MF IS) | 0.82 | 0.99 |
| %CV of IS-Normalized MF (from 6 lots of plasma) | 18.5% | 3.2% |
| Interpretation | The IS does not fully compensate for the matrix effect, and the high variability between lots would lead to poor accuracy and precision. | The IS effectively tracks and corrects for the minor ion suppression, and the low variability ensures the method is rugged and reliable.[5] |
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the calculation of the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of 2-Hydroxy Ibuprofen and this compound in a solvent that mimics the final mobile phase composition (e.g., acetonitrile/water).
-
Set B (Post-Extraction Spike): Process blank plasma samples (from at least 6 different sources) through your entire sample preparation procedure. After the final step, spike the extracted matrix with the same concentration of 2-Hydroxy Ibuprofen and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with 2-Hydroxy Ibuprofen and this compound before the sample preparation procedure. This set is used to determine extraction recovery.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.
-
Data Analysis:
-
Matrix Factor (MF): Calculate using the mean peak areas from Set A and Set B. MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Recovery (%): Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Example LC-MS/MS Method for 2-Hydroxy Ibuprofen
This is a general starting point; parameters should be optimized for your specific instrumentation.
-
Sample Preparation (LLE Method):
-
To 100 µL of plasma, add 25 µL of this compound working solution.
-
Vortex briefly.
-
Add 50 µL of 1% formic acid to acidify the sample.
-
Add 600 µL of extraction solvent (e.g., hexane-ethyl acetate (B1210297) 1:1 v/v).[4][6]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
2-Hydroxy Ibuprofen: Optimize precursor/product ions (e.g., m/z 221.1 -> 177.1)
-
This compound: Optimize precursor/product ions (e.g., m/z 227.1 -> 183.1)
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Experimental workflow for matrix effect assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS–MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression in Ibuprofen Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of ibuprofen (B1674241).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing ibuprofen in biological samples?
Ion suppression in the analysis of ibuprofen, particularly using liquid chromatography-mass spectrometry (LC-MS), is primarily caused by co-eluting matrix components from biological samples like plasma or urine.[1][2] These interfering substances compete with ibuprofen for ionization in the mass spectrometer's source, leading to a reduced signal intensity.[3][4]
Key sources of ion suppression include:
-
Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are a major cause of ion suppression, especially in electrospray ionization (ESI).[1][5]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample matrix can crystallize in the ESI source, hindering ionization efficiency.[1][6]
-
Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with ibuprofen and interfere with its ionization.[1]
Q2: How can I detect and quantify the extent of ion suppression in my assay?
A common and effective method is the post-extraction addition experiment. This technique helps to assess the impact of the sample matrix on the analyte's signal.[1]
The procedure involves:
-
Preparing a blank sample extract (e.g., plasma with no ibuprofen).
-
Spiking the blank extract with a known concentration of ibuprofen.
-
Preparing a neat solution of ibuprofen in a pure solvent at the same concentration.
-
Analyzing both samples and comparing the peak areas.
The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]
Q3: My ibuprofen signal is low and inconsistent. What are the first troubleshooting steps?
Low and variable signal intensity for ibuprofen is a classic sign of ion suppression. Here is a logical workflow to troubleshoot this issue.
References
improving peak shape and resolution for ibuprofen metabolites
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the liquid chromatographic analysis of ibuprofen (B1674241) and its metabolites. Below you will find troubleshooting guides and frequently asked questions to help you improve peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of ibuprofen I should be looking for?
A1: The primary metabolism of ibuprofen is through oxidation by cytochrome P450 enzymes. The major metabolites found in urine are hydroxy-ibuprofen (specifically 2-OH-ibuprofen and 3-OH-ibuprofen) and carboxy-ibuprofen.[1][2] Ibuprofen is almost completely metabolized, with very little unchanged drug found in the urine.[1]
Q2: I am observing significant peak tailing for my ibuprofen and metabolite peaks. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[3][4] For ibuprofen analysis, a frequent cause is the interaction of the acidic analytes with active silanol (B1196071) groups on the silica-based column packing.[3] Here’s how you can address this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.0-3.0) can suppress the ionization of silanol groups, thereby reducing peak tailing.[4]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with proper end-capping have fewer free silanol groups, which minimizes secondary interactions.
-
Check for Column Contamination: Contaminants on the column can also lead to peak tailing. Washing the column or using a guard column can help prevent this.[4]
Q3: My resolution between the hydroxy-ibuprofen metabolites is poor. How can I improve it?
A3: Improving the resolution between closely eluting peaks like the hydroxy-ibuprofen metabolites often requires optimization of your chromatographic conditions. Consider the following adjustments:
-
Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact selectivity and resolution.
-
Change the Stationary Phase: If resolution is still an issue, switching to a column with a different selectivity (e.g., a different stationary phase or a column with a smaller particle size) may be necessary.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over the course of the run, can help to better separate compounds with different polarities.[5]
Q4: I am seeing broad peaks for all my analytes. What could be the problem?
A4: Broad peaks can be indicative of several issues, often related to the HPLC system itself or the column's condition.[6][7]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. Ensure your connections are as short as possible.[7]
-
Column Deterioration: Over time, columns can degrade, leading to a loss of efficiency and broader peaks. Replacing the column may be necessary.[6]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in broad, distorted peaks. Try reducing the injection volume or sample concentration.[7]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.[7]
Troubleshooting Guide: Peak Shape and Resolution Issues
This guide provides a systematic approach to identifying and resolving common problems encountered during the HPLC analysis of ibuprofen and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with silanol groups on the column.[3] - Column contamination.[4] - Incorrect mobile phase pH. | - Lower the mobile phase pH (e.g., to 2.2-3.0).[8] - Use a high-purity, end-capped C18 column. - Wash the column or use a guard column.[4] |
| Peak Fronting | - Sample overload. - Sample solvent stronger than the mobile phase.[7] | - Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase. |
| Broad Peaks | - Extra-column band broadening.[7] - Column degradation.[6] - High flow rate. | - Use shorter, narrower tubing. - Replace the column. - Optimize the flow rate; a lower flow rate often improves peak shape. |
| Split Peaks | - Clogged frit or column inlet. - Void in the column packing.[3] - Sample injection in a solvent much stronger than the mobile phase.[4] | - Replace the column frit or the column itself. - Ensure proper column packing and handling. - Inject the sample in a weaker solvent. |
| Poor Resolution | - Inadequate separation efficiency. - Suboptimal mobile phase composition. - Inappropriate column chemistry. | - Use a column with smaller particles or a longer column. - Adjust the organic solvent-to-buffer ratio. - Try a different stationary phase. |
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of ibuprofen and its metabolites, compiled from various studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (150 mm x 4.6 mm, 3 µm)[8] | C18 (300 mm x 3.9 mm, 15-20 µm)[9] | C18 |
| Mobile Phase | Acetonitrile (B52724):Phosphoric Acid (pH 2.2) (50:50, v/v)[8] | Acetonitrile:10 mM Disodium Hydrogen Orthophosphate (20:80, v/v)[9] | Methanol:Water (220:100, v/v) with Perchloric Acid (to pH 3)[10] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[9] | Not Specified |
| Detection | UV at 220 nm[8] | UV at 220 nm (for Ibuprofen) and 254 nm (for Paracetamol)[9] | UV at 222 nm[10] |
| Injection Volume | 100 µL[8] | 25 µL[9] | Not Specified |
| Run Time | < 20 minutes[8] | Not Specified | Not Specified |
Experimental Protocol: HPLC Analysis of Ibuprofen and its Metabolites in Human Plasma
This protocol provides a detailed methodology for the quantitative analysis of ibuprofen, hydroxy-ibuprofen, and carboxy-ibuprofen in human plasma.
1. Materials and Reagents
-
Ibuprofen, 2-hydroxy-ibuprofen, and carboxy-ibuprofen analytical standards
-
Internal Standard (e.g., Ketoprofen)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
Human plasma (blank)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (containing 0.1% phosphoric acid to adjust the pH to approximately 2.5) in a 55:45 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve ibuprofen, hydroxy-ibuprofen, carboxy-ibuprofen, and the internal standard in acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a range of concentrations for the calibration curve.
4. Sample Preparation
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
5. HPLC Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in Water (55:45, v/v)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the corresponding concentration.
-
Determine the concentration of ibuprofen and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Simplified metabolic pathway of ibuprofen.
Caption: Troubleshooting workflow for HPLC peak shape issues.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Assay of ibuprofen in human plasma by rapid and sensitive reversed-phase high-performance liquid chromatography:application to a single dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green HPLC method for determination of paracetamol and ibuprofen in human plasma: applications to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ibuprofen in erythrocytes and plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of 2-Hydroxy Ibuprofen-d6
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges associated with the poor recovery of 2-Hydroxy Ibuprofen-d6 during solid-phase and liquid-liquid extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging?
This compound is the deuterated stable isotope-labeled internal standard for 2-Hydroxy Ibuprofen (B1674241), a primary metabolite of Ibuprofen.[1][2] As an internal standard, its consistent recovery is crucial for the accurate quantification of the target analyte.[1] The challenges in achieving high and reproducible recovery often stem from its physicochemical properties. The introduction of a hydroxyl group makes it more polar than the parent ibuprofen molecule, affecting its partitioning behavior in both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3]
Q2: What are the most common causes for poor recovery of this compound?
Poor recovery can generally be attributed to three main areas:
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Suboptimal Extraction Conditions: This is the most frequent cause and includes incorrect pH of the sample, inappropriate solvent selection in LLE, or an unsuitable sorbent/eluent combination in SPE.[4][5]
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Analyte Instability: Although ibuprofen is relatively stable, its hydroxylated metabolites can be susceptible to degradation under harsh pH or high-temperature conditions during sample processing.[6][7]
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Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.
Q3: What is the ideal pH for extracting this compound?
Q4: Can the deuterium (B1214612) atoms on this compound exchange with protons from the solvent?
Deuterium-hydrogen exchange is a potential concern for all deuterated standards, especially under strongly acidic or basic conditions. While specific studies on this compound are limited, it is a good practice to minimize the exposure of the internal standard to harsh pH conditions and elevated temperatures to mitigate the risk of isotopic exchange, which could compromise the accuracy of quantification.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Poor recovery during LLE is often related to the partitioning of this compound between the aqueous sample and the organic extraction solvent. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Sample pH | Adjust the sample pH to a range of 2-3 using a suitable acid (e.g., phosphoric acid, hydrochloric acid). | Increased protonation of the carboxylic acid group, making the molecule less polar and more soluble in the organic phase. |
| Inappropriate Solvent Polarity | 2-Hydroxy Ibuprofen is more polar than Ibuprofen (LogP ≈ 2.4 vs. 3.5).[3] Use a more polar solvent like ethyl acetate (B1210297) or a mixture of solvents (e.g., hexane/ethyl acetate) to better match the polarity of the analyte. | Improved partitioning of the analyte from the aqueous phase into the organic solvent. |
| Insufficient "Salting Out" Effect | Add a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), to the aqueous sample.[4] | This increases the ionic strength of the aqueous phase, decreasing the solubility of the analyte in it and promoting its transfer to the organic phase. |
| Inadequate Mixing/Vortexing | Ensure thorough mixing of the aqueous and organic phases by vortexing for at least 1-2 minutes. | Maximizes the surface area for efficient partitioning of the analyte between the two phases. |
| Emulsion Formation | Centrifuge the sample at a higher speed or for a longer duration. Gentle agitation or the addition of a small amount of salt can also help break the emulsion. | Proper phase separation, allowing for the complete collection of the organic layer without contamination. |
Low Recovery in Solid-Phase Extraction (SPE)
For SPE, low recovery can occur at various stages of the process: sample loading, washing, or elution. The following troubleshooting guide will help you pinpoint and address the issue.
| Potential Cause | Recommended Solution | Expected Outcome |
| Analyte Breakthrough During Loading | - Incorrect pH: Acidify the sample to pH 2-3 before loading. - Inappropriate Sorbent: For this polar metabolite, a standard C18 sorbent may not provide sufficient retention. Consider a polymeric reversed-phase sorbent or a mixed-mode anion exchange sorbent for stronger retention.[4][11] - High Flow Rate: Load the sample at a slow and consistent flow rate (e.g., 1 mL/min).[4] | Enhanced retention of the analyte on the SPE sorbent and minimized loss in the load effluent. |
| Premature Elution During Washing | - Wash Solvent is Too Strong: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. Use a weak wash solution, such as 5% methanol (B129727) in acidified water. | Removal of matrix interferences without significant loss of the target analyte. |
| Incomplete Elution | - Elution Solvent is Too Weak: The elution solvent needs to be strong enough to disrupt the interactions between the analyte and the sorbent. Use a stronger solvent like methanol or acetonitrile. The addition of a small amount of a weak base (e.g., ammonium (B1175870) hydroxide) to the elution solvent can help to ionize the carboxylic acid group and facilitate its release from a reversed-phase sorbent. | Complete desorption of the analyte from the SPE sorbent, leading to higher recovery in the eluate. |
| Sorbent Drying Out | Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps. | Consistent interaction between the analyte and the sorbent, preventing channeling and poor retention. |
Experimental Protocols
Protocol 1: Optimization of LLE for this compound
-
Sample Preparation: To 1 mL of the sample (e.g., plasma, urine), add the internal standard, this compound.
-
pH Adjustment: Acidify the sample to pH 2-3 by adding a small volume of 1M hydrochloric acid or phosphoric acid. Vortex briefly.
-
Protein Precipitation (for plasma/serum): Add 2 mL of a precipitating agent like acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate to the acidified sample (or supernatant).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to ensure complete phase separation.
-
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Protocol 2: Optimization of SPE for this compound
-
Sorbent Selection: A polymeric reversed-phase or mixed-mode anion exchange SPE cartridge is recommended.
-
Sample Pre-treatment: Acidify the sample to pH 2-3 as described in the LLE protocol.
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of acidified water (pH 2-3). Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in acidified water (pH 2-3) to remove polar interferences.
-
Elution: Elute the analyte with 1-2 mL of methanol or acetonitrile. For reversed-phase sorbents, elution with methanol containing 1-2% ammonium hydroxide (B78521) can improve recovery.
-
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Visualizations
To further clarify the troubleshooting process, the following diagrams illustrate the logical workflows for addressing poor recovery in LLE and SPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. specartridge.com [specartridge.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Chemical, dissolution stability and microscopic evaluation of suspensions of ibuprofen and sustained release ibuprofen-wax microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shop.fagron.cz [shop.fagron.cz]
- 9. researchgate.net [researchgate.net]
- 10. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
impact of isotopic purity of 2-Hydroxy Ibuprofen-d6 on results
Welcome to the Technical Support Center for 2-Hydroxy Ibuprofen-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is the deuterated form of 2-Hydroxy Ibuprofen (B1674241), a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Its principal use is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of 2-Hydroxy Ibuprofen concentrations in biological matrices.
Q2: Why is the isotopic purity of this compound crucial for my experimental results?
The isotopic purity of a deuterated internal standard is a critical factor that directly influences the accuracy, precision, and reliability of analytical results.[1] The primary concern with lower isotopic purity is the presence of the unlabeled analyte (d0) as an impurity.[2] This impurity will be detected at the same mass-to-charge ratio (m/z) as the target analyte, leading to a "cross-signal contribution" that artificially inflates the analyte's signal and results in an overestimation of its concentration.[2][3] This issue is particularly pronounced at the lower limit of quantitation (LLOQ).[2]
Q3: What is the generally accepted isotopic purity for deuterated internal standards like this compound?
While regulatory bodies like the FDA do not specify a precise numerical requirement, the industry-accepted standard for deuterated internal standards is a minimum of 98% isotopic enrichment.[4] This high level of purity minimizes the risk of isotopic cross-talk and ensures the integrity of the quantitative data.[2]
Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent or matrix?
Deuterium-hydrogen (D-H) exchange is a potential issue with deuterated standards, especially if the deuterium labels are in labile positions (e.g., on hydroxyl or amine groups).[5] For this compound, the stability of the deuterium labels should be assessed during method development, particularly if the analytical method involves harsh pH conditions or elevated temperatures.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the use of this compound in analytical experiments.
| Symptom | Potential Cause | Troubleshooting Steps |
| Inaccurate or high results, especially at low concentrations | Isotopic impurity in the this compound: The internal standard contains a significant amount of the unlabeled 2-Hydroxy Ibuprofen. | 1. Assess Purity: Inject a high-concentration solution of the this compound alone and monitor the MRM transition for the unlabeled analyte.[5] A significant signal confirms the presence of the unlabeled impurity. 2. Calculate Contribution: Quantify the peak area of the unlabeled analyte in the internal standard solution. This can be used to correct quantitative data, especially at the LLOQ.[6] 3. Source a Higher Purity Standard: If the impurity level is unacceptable, obtain a new batch of this compound with higher isotopic purity. |
| Poor precision and reproducibility | Chromatographic separation of analyte and internal standard: A slight difference in retention time between 2-Hydroxy Ibuprofen and this compound (deuterium isotope effect) can lead to differential matrix effects.[3] | 1. Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to promote co-elution of the analyte and internal standard. 2. Evaluate Matrix Effects: Infuse a solution of the analyte and internal standard post-column to identify regions of ion suppression or enhancement and ensure they are consistent at the retention times of both peaks. |
| Drifting or decreasing internal standard signal over time | Deuterium-hydrogen exchange: The deuterium atoms on the internal standard are being replaced by hydrogen atoms from the mobile phase or sample matrix. | 1. Evaluate Solvent Stability: Incubate a solution of this compound in the mobile phase and sample matrix for an extended period and re-analyze to check for a decrease in the d6 signal and an increase in a d5 or lower mass signal. 2. Adjust pH: If possible, modify the pH of the mobile phase to a more neutral range to minimize exchange. |
| Non-linear calibration curve | Cross-talk from analyte to internal standard: At high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, especially if the mass difference is small.[5] | 1. Increase Mass Difference: If possible, use an internal standard with a greater mass difference from the analyte. 2. Optimize Mass Spectrometry Parameters: Ensure that the mass spectrometer has sufficient resolution to differentiate between the analyte and internal standard signals. |
Data Presentation
The isotopic purity of this compound has a direct and quantifiable impact on the accuracy of experimental results. The following table illustrates the potential error in the measured concentration at the Lower Limit of Quantitation (LLOQ) based on the isotopic purity of the deuterated internal standard.
| Isotopic Purity of this compound | Percentage of Unlabeled (d0) Impurity | Potential Overestimation of LLOQ Concentration* |
| 99.9% | 0.1% | Minimal |
| 99.0% | 1.0% | Significant |
| 98.0% | 2.0% | High |
| 95.0% | 5.0% | Unacceptable for most applications |
*The actual overestimation will depend on the relative response factors of the analyte and internal standard, and the concentration of the internal standard used in the assay.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity and Cross-Talk
Objective: To determine the contribution of the unlabeled analyte in the this compound internal standard to the analyte signal.
Methodology:
-
Prepare a "Blank + IS" Sample: Spike a blank matrix sample (e.g., plasma) with the working concentration of the this compound internal standard.
-
Prepare an LLOQ Sample: Spike a blank matrix sample with the analyte at the Lower Limit of Quantitation (LLOQ) concentration and the working concentration of the internal standard.
-
LC-MS/MS Analysis: Analyze both samples using the established LC-MS/MS method.
-
Data Analysis: Measure the peak area of the analyte in both the "Blank + IS" sample and the "LLOQ" sample.
-
Calculation:
-
Acceptance Criteria: The cross-signal contribution from the deuterated IS should not exceed 20% of the analyte response at the LLOQ.[2]
Protocol 2: Chiral LC-MS/MS Analysis of 2-Hydroxy Ibuprofen Enantiomers
Objective: To quantify the enantiomers of 2-Hydroxy Ibuprofen in a biological matrix using this compound as an internal standard. This protocol is a composite based on published methods.[5][6][7][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 500 µL of extraction solvent (e.g., hexane-ethyl acetate, 1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
-
LC System: UPLC or HPLC system
-
Column: Chiralpak AS-H (150 x 4.6 mm, 5 µm) or equivalent chiral column[5][6]
-
Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (95:5:0.1, v/v)[5][6]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Hydroxy Ibuprofen | 221.1 | 177.1 |
| This compound | 227.1 | 183.1 |
Note: MRM transitions should be optimized for the specific instrument being used.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Analyte & Internal Standard Crosstalk
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential crosstalk between an analyte and its internal standard in analytical methods, particularly in mass spectrometry-based assays.
Troubleshooting Guide
Crosstalk between an analyte and its internal standard (IS) can significantly impact the accuracy and reliability of quantitative data.[1][2] This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem: Inaccurate quantification, non-linear calibration curves, or unexplained variability in results. [2][3]
Step 1: Initial Assessment - Is Crosstalk Occurring?
The first step is to determine if the observed issues are due to crosstalk. Two primary types of crosstalk can occur: the analyte signal contributing to the internal standard signal (Analyte → IS) or the internal standard contributing to the analyte signal (IS → Analyte).
Experimental Workflow for Detecting Crosstalk
References
Technical Support Center: 2-Hydroxy Ibuprofen-d6 Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Hydroxy Ibuprofen-d6, with a specific focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions of different pH?
A1: While specific stability data for this compound is not extensively published, the stability of its parent compound, ibuprofen (B1674241), is known to be pH-dependent. Ibuprofen generally exhibits greater stability in acidic to neutral pH conditions, with maximum stability around pH 6.[1] It is anticipated that this compound will follow a similar trend, with increased potential for degradation under strongly acidic or alkaline conditions.
Q2: What are the likely degradation pathways for this compound under pH stress?
A2: The primary degradation pathway for ibuprofen and its derivatives in aqueous solutions is hydrolysis.[2][3][4][5] For this compound, this could involve cleavage of ester or amide linkages if it is a prodrug form, or other pH-catalyzed reactions. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress are recommended to fully characterize the degradation products.[6]
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used.[7][8] These methods can separate the intact this compound from its potential degradants and allow for accurate quantification over time.
Q4: Are there any specific considerations for the deuterated form (d6) of 2-Hydroxy Ibuprofen regarding pH stability?
A4: The deuterium (B1214612) substitution in this compound is primarily to alter its metabolic profile (the kinetic isotope effect) and for use as an internal standard in analytical studies.[9][10][11] While the C-D bond is stronger than a C-H bond, the primary influence on hydrolytic stability will still be the functional groups within the molecule and the solution's pH. However, it is good practice to confirm that the deuterium label is stable and does not undergo H/D back-exchange under the experimental pH and temperature conditions.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound signal during sample analysis. | The compound may be degrading in the analytical mobile phase or during sample preparation. | Ensure the pH of your mobile phase and any diluents are within the stable range for the compound (ideally around pH 6). Analyze samples promptly after preparation.[1] |
| Inconsistent analytical results between samples. | pH of the sample matrix may be variable, leading to different rates of degradation. | Buffer all samples to a consistent pH within the optimal stability range before analysis. |
| Appearance of unknown peaks in the chromatogram. | These may be degradation products of this compound. | Conduct a forced degradation study to identify potential degradation products and confirm their retention times.[6][12] |
| Shift in mass-to-charge ratio (m/z) in LC-MS analysis. | Possible H/D back-exchange, where deuterium atoms are replaced by hydrogen from the solvent. | Prepare samples in aprotic or deuterated solvents if H/D exchange is suspected. Analyze samples at different time points to monitor for any changes in the isotopic distribution.[6] |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the stability of this compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol). Spike a known concentration of the stock solution into each of the prepared buffers.
-
Incubation: Incubate the buffered solutions at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Sample Analysis: At each time point, withdraw an aliquot from each buffer solution and quench any further degradation by adding a suitable solvent (e.g., cold acetonitrile). Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.[7]
-
Data Analysis: Plot the concentration of this compound against time for each pH value. Calculate the degradation rate constant and half-life at each pH.
Data Presentation
Table 1: Representative pH Stability Data for an Ibuprofen Derivative
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Remaining |
| 2.0 | 37 | 100 | 95.2 | 95.2% |
| 4.0 | 37 | 100 | 98.1 | 98.1% |
| 6.0 | 37 | 100 | 99.5 | 99.5% |
| 7.4 | 37 | 100 | 92.3 | 92.3% |
| 9.0 | 37 | 100 | 75.8 | 75.8% |
| 12.0 | 37 | 100 | 45.1 | 45.1% |
Note: This table presents hypothetical data based on the known stability profiles of ibuprofen and its derivatives to illustrate the expected trend. Actual results for this compound may vary.
Visualizations
Caption: Experimental workflow for pH stability testing of this compound.
Caption: Potential pH-dependent degradation pathways for this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activity and hydrolysis behavior of novel ibuprofen glucopyranoside conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. Synthesis and hydrolytic behavior of ibuprofen prodrugs and their PEGylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: Optimizing HPLC Gradients for Ibuprofen and its Metabolites
Welcome to the technical support center for the chromatographic analysis of ibuprofen (B1674241) and its major metabolites, hydroxyibuprofen and carboxyibuprofen (B1674242). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common issues encountered during HPLC method development and execution.
Troubleshooting Guides & FAQs
This section addresses specific problems you might encounter during the HPLC analysis of ibuprofen and its metabolites.
Q1: What are the most common issues observed when separating ibuprofen and its metabolites?
The most frequently encountered problems include poor peak resolution between the parent drug and its more polar metabolites, peak tailing for ibuprofen, and long analysis times when using isocratic methods.
Q2: Why am I seeing significant peak tailing for my ibuprofen peak?
Peak tailing for ibuprofen is a common issue and is often related to the pH of the mobile phase. Ibuprofen is an acidic compound with a pKa value between 4.4 and 5.2.[1] If the mobile phase pH is close to or above the pKa, ibuprofen will be in its anionic (ionized) form, which can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the column, leading to tailing.[1]
-
Solution: To ensure ibuprofen is in its neutral, non-ionized form and to achieve a sharp, symmetrical peak, maintain a low mobile phase pH, typically between 2.5 and 3.0.[1] This can be achieved by adding an acid like phosphoric acid to the mobile phase.
Q3: My peak resolution between hydroxyibuprofen and carboxyibuprofen is poor. How can I improve it?
The main metabolites of ibuprofen, hydroxyibuprofen and carboxyibuprofen, are more polar than the parent compound.[2][3] Achieving good resolution between these metabolites and from ibuprofen often requires careful optimization of the mobile phase composition and gradient.
-
Solution 1: Gradient Elution: An isocratic elution may not be sufficient to separate compounds with different polarities in a reasonable time. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, is often necessary.[2][3]
-
Solution 2: Mobile Phase Optimization: Adjusting the mobile phase composition can significantly impact resolution. Experiment with different organic modifiers (acetonitrile is commonly used) and buffer systems (phosphate buffers are frequent choices).[4][5] The pH of the buffer can also influence the retention and selectivity of the metabolites.[4]
Q4: My analysis time is too long. How can I shorten the run time without compromising resolution?
Long run times are a common challenge, especially when trying to elute the less polar ibuprofen after its more polar metabolites.
-
Solution: Steeper Gradient: After the metabolites have eluted, you can often use a steeper gradient to quickly elute the ibuprofen, followed by a re-equilibration step. This can significantly reduce the overall run time.[4]
Q5: What is a suitable starting point for developing a gradient HPLC method for ibuprofen and its metabolites?
A good starting point for method development would be a reversed-phase C18 or C8 column with a mobile phase consisting of an acidic aqueous buffer (e.g., phosphate (B84403) buffer at pH ~3) and acetonitrile (B52724) as the organic modifier.[6][7][8] A gradient from a low to a high percentage of acetonitrile should allow for the elution of the polar metabolites first, followed by ibuprofen.
Experimental Protocols
Below are examples of detailed methodologies for the HPLC analysis of ibuprofen and its metabolites.
Method 1: Gradient HPLC for Ibuprofen and Metabolites in Biological Fluids[2][3]
-
Instrumentation: HPLC system with a gradient pump, UV detector, and a reversed-phase C18 column.
-
Mobile Phase A: Acetonitrile/Water (28:72) with 500 µL of phosphoric acid and 500 µL of acetone (B3395972) per liter.
-
Mobile Phase B: Acetonitrile/0.05 M Monobasic Potassium Phosphate (50:50).
-
Gradient Program:
Time (min) % Mobile Phase B 0 0 15 100 25 100 26 0 | 35 | 0 |
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 220 nm
-
Retention Times:
-
OH-ibuprofen: ~8.0 min
-
COOH-ibuprofen: ~10.2 min
-
Ibuprofen: ~21.8 min
-
Method 2: Stereospecific HPLC for Ibuprofen Metabolites[6]
This method is for the separation of the stereoisomers of hydroxyibuprofen and carboxyibuprofen after derivatization.
-
Instrumentation: HPLC system with an autosampler and UV detector.
-
Column: Ultrasphere octyl (C8) column (5 µm, 25 cm x 4.6 mm I.D.).
-
Mobile Phase: Water/Methanol/n-Butanol (62:30:8, v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 232 nm.
-
Sample Preparation: Involves hydrolysis of conjugates, extraction, and derivatization with S-(-)-(α)-methylbenzylamine to form diastereomeric amides.
Quantitative Data Summary
The following table summarizes typical retention times for ibuprofen and its metabolites under different chromatographic conditions.
| Compound | Method Type | Column | Mobile Phase | Retention Time (min) | Reference |
| Ibuprofen | Gradient | C18 | Acetonitrile/Phosphate Buffer | ~21.8 | [2][3] |
| OH-Ibuprofen | Gradient | C18 | Acetonitrile/Phosphate Buffer | ~8.0 | [2][3] |
| COOH-Ibuprofen | Gradient | C18 | Acetonitrile/Phosphate Buffer | ~10.2 | [2][3] |
| Ibuprofen | Isocratic | C18 | Acetonitrile/Phosphoric Acid (pH 2.2) | < 20 | [7] |
| S-Hydroxyibuprofen | Isocratic | C8 | Water/Methanol/n-Butanol | ~10.1 | [6] |
| R-Hydroxyibuprofen | Isocratic | C8 | Water/Methanol/n-Butanol | ~10.9 | [6] |
| SS-Carboxyibuprofen | Isocratic | C8 | Water/Methanol/n-Butanol | ~16.0 | [6] |
| RS-Carboxyibuprofen | Isocratic | C8 | Water/Methanol/n-Butanol | ~18.0 | [6] |
| SR-Carboxyibuprofen | Isocratic | C8 | Water/Methanol/n-Butanol | ~19.8 | [6] |
| RR-Carboxyibuprofen | Isocratic | C8 | Water/Methanol/n-Butanol | ~23.2 | [6] |
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues when analyzing ibuprofen and its metabolites.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Development and validation of a RP-HPLC method for the simultaneous analysis of paracetamol, ibuprofen, olanzapine, and simvastatin during microalgae bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of ibuprofen in human plasma by rapid and sensitive reversed-phase high-performance liquid chromatography:application to a single dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Technical Support Center: A Guide to Reducing Background Noise in the LC-MS/MS Analysis of Ibuprofen
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating background noise in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ibuprofen (B1674241).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise when analyzing ibuprofen with LC-MS/MS?
A1: High background noise in the LC-MS/MS analysis of ibuprofen can stem from multiple sources, which can be broadly classified into three categories:
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Chemical Noise: This is a prevalent issue and can be introduced from various sources, including the use of solvents that are not of high purity, contaminants in mobile phase additives, inadequate sample preparation, and substances leaching from laboratory equipment like tubing and vials. Commonly observed chemical contaminants are polyethylene (B3416737) glycol (PEG), phthalates, and solvent clusters.[1][2]
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Electronic Noise: This type of noise is generated by the electronic components of the mass spectrometer and typically appears as a consistently elevated baseline.
-
Matrix Effects: When analyzing biological samples such as plasma or urine, endogenous components can co-elute with ibuprofen. These components can interfere with the ionization of ibuprofen, causing either a suppression or enhancement of its signal, which results in a high and often unpredictable baseline. In plasma samples, phospholipids (B1166683) are a significant cause of matrix effects.
Q2: I'm seeing a high baseline signal even when I inject a blank. What is the likely cause and how can I resolve this?
A2: Observing a high baseline or "ghost peaks" in blank injections is a common problem that usually indicates contamination within the LC-MS/MS system or the reagents used.
-
Contaminated Solvents or Mobile Phase: It is crucial to use high-purity, LC-MS grade solvents and additives.[1][2] Regularly preparing fresh mobile phases and filtering them before use is a recommended practice.
-
System Contamination: Contaminants can accumulate in various parts of the system, including the autosampler, injection port, tubing, and analytical column. A systematic cleaning of the entire LC system is advised to address this.
-
Carryover: This phenomenon occurs when residual amounts of a high-concentration sample from a previous injection are carried over into the subsequent blank injection. This can be minimized by implementing a thorough wash protocol for the injector needle and port using a strong organic solvent.
Q3: What are the best strategies to minimize matrix effects for ibuprofen analysis in plasma samples?
A3: Effectively minimizing matrix effects is essential for achieving accurate and precise quantification of ibuprofen in complex biological fluids like plasma.
-
Robust Sample Preparation: The method chosen for sample preparation is critical. While protein precipitation is a straightforward technique, it may not effectively remove all interfering substances from the matrix. More comprehensive methods such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more successful in reducing matrix effects. For ibuprofen analysis, studies have indicated that LLE can lead to lower matrix effects in comparison to SPE.
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Chromatographic Separation: The chromatographic method should be optimized to ensure that ibuprofen is well-separated from any co-eluting matrix components. This can be achieved by fine-tuning the mobile phase composition, adjusting the gradient elution profile, or selecting a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Employing a SIL-IS, such as ibuprofen-d3, is a highly effective strategy. A SIL-IS has nearly identical chemical and physical properties to the analyte, causing it to co-elute and experience similar matrix effects. This allows for reliable correction during the data analysis process, leading to more accurate results.
Q4: What mobile phase compositions are recommended to lower background noise for ibuprofen analysis?
A4: The composition of the mobile phase has a significant impact on the signal-to-noise ratio in LC-MS/MS analysis.
-
High-Purity Solvents: It is imperative to use LC-MS grade water, acetonitrile, and methanol (B129727) to minimize the introduction of contaminants.
-
Volatile Additives: The use of volatile additives such as formic acid or ammonium (B1175870) acetate (B1210297) at low concentrations (e.g., 0.1% formic acid) can enhance chromatographic peak shape and improve ionization efficiency without substantially increasing the background noise.[1][2] It is important to avoid non-volatile buffers, like phosphate (B84403) buffers, as they can lead to salt buildup and contamination of the mass spectrometer.
-
Optimized Composition: The ideal ratio of the aqueous and organic components of the mobile phase should be determined experimentally to achieve optimal chromatographic separation and signal intensity for ibuprofen.
Q5: How can I optimize the ESI source parameters to enhance the signal-to-noise ratio for ibuprofen?
A5: The careful optimization of the electrospray ionization (ESI) source parameters is crucial for maximizing the signal intensity of ibuprofen while keeping the background noise to a minimum.
-
Capillary Voltage: The capillary voltage should be optimized to ensure the efficient ionization of ibuprofen. An excessively high voltage can cause in-source fragmentation of the analyte and contribute to increased noise.
-
Nebulizing and Drying Gas: The flow rates and temperature of the nebulizing and drying gases need to be adjusted to facilitate efficient desolvation of the ESI droplets. If desolvation is incomplete, it can result in the formation of solvent clusters, which increases the background noise.
-
Source Temperature: The temperature of the ESI source should be set high enough to promote complete desolvation but should not be so high that it causes thermal degradation of ibuprofen.
Troubleshooting Guides
A Systematic Approach to Troubleshooting High Background Noise
A methodical approach is essential for efficiently identifying and resolving the root cause of high background noise.
Diagram: Troubleshooting Workflow for High Background Noise
Caption: A step-by-step workflow for diagnosing and resolving high background noise.
Common Chemical Noise and Contaminants
Familiarity with common background ions can aid in the troubleshooting process.
Table 1: Common Background Ions in LC-MS/MS
| m/z (Positive Mode) | Possible Identity | Common Source |
| 149.0233 | Phthalate fragment | Plasticizers from tubing, vials, solvent bottles |
| 195.0863 | Erucamide | Slip agent in polypropylene |
| Clusters with +44 Da spacing | Polyethylene glycol (PEG) | Contaminant in various lab supplies |
| Clusters with +58 Da spacing | Polypropylene glycol (PPG) | Contaminant in various lab supplies |
| m/z (Negative Mode) | Possible Identity | Common Source |
| 91.0038 | Formate-acetonitrile cluster | Mobile phase additives |
| 112.9856 | Trifluoroacetate (TFA) | Contaminant from previous analyses |
| 255.2324 | Dodecyl sulfate | Surfactants, detergents |
| 283.2637 | Oleic acid | Endogenous compound, handling contamination |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Ibuprofen from Human Plasma
This protocol is designed to effectively reduce matrix effects and yield a clean sample extract.
Materials:
-
Human plasma samples
-
Ibuprofen standard solutions
-
Ibuprofen-d3 internal standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Hydrochloric acid (HCl)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Into a 1.5 mL microcentrifuge tube, pipette 100 µL of human plasma.
-
Add 20 µL of the ibuprofen-d3 IS solution (the concentration should be appropriate for the intended calibration range).
-
To acidify the sample, add 50 µL of 0.1 M HCl.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new, clean tube.
-
Evaporate the organic solvent to dryness using a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and then inject the sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Ibuprofen from Human Plasma
SPE is another effective method for sample cleanup and is well-suited for automation.
Materials:
-
Human plasma samples
-
Ibuprofen standard solutions
-
Ibuprofen-d3 internal standard (IS) solution
-
Mixed-mode or polymeric SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Water
-
0.1% Formic acid in water
-
5% Ammonium hydroxide (B78521) in methanol
-
SPE manifold
Procedure:
-
Conditioning: Prepare the SPE cartridge by first washing with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading:
-
In a clean tube, pipette 100 µL of human plasma.
-
Add 20 µL of the ibuprofen-d3 IS solution.
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex the mixture and then load the entire sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of water to remove any polar interferences.
-
Elution: Elute the ibuprofen and the IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Diagram: Sample Preparation Workflow
Caption: A comparison of LLE and SPE workflows for ibuprofen sample preparation.
Data Presentation
Table 2: Comparison of Sample Preparation Methods for Ibuprofen Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Matrix Effect | Generally lower for ibuprofen | Can be higher depending on sorbent and matrix | Highest potential for matrix effects |
| Recovery | Typically >80% | Typically >85% | Can be variable and lower |
| Selectivity | Good | High (can be tailored with sorbent choice) | Low |
| Throughput | Moderate (can be automated) | High (amenable to 96-well plates) | High |
| Cost per Sample | Low to moderate | Higher | Low |
| Typical S/N at LLOQ | >10[3] | >10 | Often lower, may not meet sensitivity needs |
Table 3: Recommended LC-MS/MS Parameters for Ibuprofen Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 50 x 2.1 mm, <3 µm) | Provides good retention and peak shape for ibuprofen. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode or provides protons for negative ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes ibuprofen with good peak shape. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources. |
| Gradient | Start with low %B, ramp to high %B, then re-equilibrate | To elute ibuprofen and then wash the column. |
| Injection Volume | 5 - 10 µL | A smaller injection volume can reduce matrix effects. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Ibuprofen has a carboxylic acid group that readily deprotonates. |
| MRM Transitions | Ibuprofen: 205.1 -> 161.1; Ibuprofen-d3: 208.1 -> 164.1 | Provides specificity and sensitivity for quantification.[4] |
| Collision Energy | Optimize for maximum fragment ion intensity | Typically in the range of 10-20 eV. |
| Source Temp. | 300 - 350 °C | To ensure efficient desolvation. |
| Drying Gas Flow | Optimize based on instrument manufacturer's recommendations | To aid in desolvation. |
References
- 1. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Co-elution of Analyte and Deuterated Internal Standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter challenges with the co-elution of an analyte and its corresponding deuterated internal standard (D-IS) in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect."[1][2] The substitution of hydrogen with the heavier isotope, deuterium (B1214612), can lead to subtle changes in the physicochemical properties of a molecule.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less lipophilic.[2] The extent of this retention time shift depends on factors like the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions.[2] While a small, consistent shift is normal, significant separation can compromise data accuracy.[2]
Q2: What are the consequences of poor co-elution between my analyte and its deuterated internal standard?
Incomplete co-elution can lead to a significant analytical issue known as differential matrix effects.[2][3] If the analyte and internal standard elute at different times, they may be affected differently by co-eluting matrix components that can suppress or enhance ionization in the mass spectrometer.[2][3] This can result in poor accuracy, imprecision, and scattered results because the internal standard will not accurately compensate for the matrix effects experienced by the analyte.[2] Studies have shown that the matrix effects experienced by an analyte and its stable isotope-labeled (SIL) internal standard can differ by 26% or more when they do not co-elute.[4]
Q3: My deuterated internal standard peak is split or broadened. What could be the cause?
Peak splitting of a deuterated standard can arise from several factors. If only the deuterated standard peak is split while the analyte peak is normal, the issue is likely related to the separation of isotopologues (the deuterium isotope effect) or a specific interaction of the deuterated compound with the system.[1] However, if all peaks in the chromatogram are splitting, it points to a systemic chromatographic issue.[1]
Common Causes of Peak Splitting:
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Deuterium Isotope Effect: The primary cause when only the D-IS peak is affected.[1]
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Column Issues: A void or blockage in the column can cause peak distortion for all compounds.[1]
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Injector and Connection Problems: Leaks or dead volume in the system can lead to peak splitting.[1]
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Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1]
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Sample Concentration: High sample concentrations can overload the column.[1]
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Particulates: Undissolved particles in the sample can block the column frit.[1]
Troubleshooting Guides
Issue 1: Analyte and Deuterated Internal Standard Show Baseline Separation
If your analyte and D-IS are significantly separated, the following troubleshooting steps can help you achieve better co-elution.
Troubleshooting Workflow for Poor Co-elution
Caption: A workflow for troubleshooting poor co-elution.
Quantitative Data Summary: Impact of Method Modifications on Co-elution
| Parameter Modified | Typical Observation | Recommended Action |
| Mobile Phase Gradient | A shallower gradient may increase separation. | Make the gradient steeper to reduce on-column time.[1] |
| Organic Modifier | Acetonitrile (B52724) and methanol (B129727) have different selectivities. | Switch between acetonitrile and methanol to alter selectivity.[1] |
| Column Temperature | Higher temperatures can sometimes increase separation. | Lower the column temperature to potentially reduce the isotope effect.[1] |
| Column Chemistry | The stationary phase chemistry significantly impacts separation. | Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).[1] |
Issue 2: Deuterated Internal Standard Peak Splitting
If you observe peak splitting specifically for the deuterated internal standard, this guide will help you diagnose and resolve the issue.
Troubleshooting Workflow for D-IS Peak Splitting
Caption: A logical workflow to diagnose the cause of peak splitting.
Experimental Protocols
Protocol 1: Systematic Optimization of Mobile Phase to Improve Co-elution
Objective: To systematically modify the mobile phase composition and gradient to achieve co-elution of the analyte and its deuterated internal standard.
Methodology:
-
Initial Conditions:
-
Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Use a standard gradient (e.g., 5-95% B over 10 minutes) with your current column.
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Inject a mixture of the analyte and D-IS and record the retention times.
-
-
Gradient Modification:
-
Steepen the Gradient: If the compounds are separated, increase the gradient slope (e.g., 5-95% B over 5 minutes). A steeper gradient reduces the on-column time, providing less opportunity for the isotopologues to separate.[1]
-
Shallow Gradient Segments: If the initial steep gradient does not resolve the issue, create a shallow gradient segment around the elution time of the compounds of interest.
-
-
Organic Modifier Evaluation:
-
Data Analysis:
-
For each condition, calculate the difference in retention time (ΔRT) between the analyte and the D-IS.
-
Compare the peak shapes and resolution from the matrix.
-
Select the condition that provides the smallest ΔRT and optimal peak shape.
-
Protocol 2: Diagnosing Systemic Chromatographic Issues Causing Peak Splitting
Objective: To systematically investigate the LC system for issues that could cause peak splitting for all compounds.
Methodology:
-
Systematic Component Check:
-
Inject a Standard Mixture: Use a well-characterized standard mixture (not containing the deuterated compound) to assess the overall system performance. If these peaks also show splitting, a system-wide issue is likely.[1]
-
Inspect Connections: Check all fittings and tubing from the injector to the detector for leaks or improper connections, as these can introduce dead volume and cause peak distortion.[1]
-
-
Column Evaluation:
-
Bypass the Column: Replace the column with a zero-dead-volume union and inject the standard. If the peak shape is normal, the problem lies with the column.[1]
-
Reverse Flush the Column: If permitted by the manufacturer, reverse the column and flush it with a strong solvent to dislodge any particulate matter from the inlet frit.[1]
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Column Wash: Perform a thorough column wash procedure as recommended by the manufacturer to remove strongly retained contaminants.[1]
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Test with a New Column: If the issue persists, replace the column with a new one of the same type.[1]
-
-
Injector Assessment:
-
Inspect the injector needle and seat for blockages or damage.
-
Ensure the correct injection volume and syringe are being used.
-
Logical Relationship for Diagnosing Peak Splitting
Caption: A diagram illustrating the logical steps to diagnose peak splitting.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of Ibuprofen Quantification: Featuring 2-Hydroxy Ibuprofen-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of ibuprofen (B1674241), with a special focus on the use of stable isotope-labeled internal standards. We will explore the validation parameters of various methods and discuss the theoretical advantages of using a deuterated metabolite, such as 2-Hydroxy Ibuprofen-d6, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. While direct, published comparative validation data for this compound is limited, this guide will provide a framework for its potential performance against established alternatives, supported by experimental data from existing literature.
Introduction to Internal Standards in Bioanalysis
In the quantitative analysis of drugs and their metabolites in biological matrices, the use of an internal standard (IS) is crucial for achieving accurate and precise results. An ideal IS should mimic the physicochemical properties of the analyte of interest, thereby compensating for variability during sample preparation, chromatography, and detection. Stable isotope-labeled (SIL) internal standards, where some atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are considered the gold standard for LC-MS/MS-based quantification due to their near-identical behavior to the analyte.
This compound: A Promising Internal Standard
2-Hydroxy Ibuprofen is a major active metabolite of Ibuprofen. Utilizing its deuterated form, this compound, as an internal standard for the quantification of ibuprofen and its metabolites offers several theoretical advantages:
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Similar Extraction Recovery: Being structurally very similar to both ibuprofen and its hydroxy metabolites, this compound is expected to have comparable extraction efficiency from biological matrices.
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Co-elution in Chromatography: The deuterated standard will likely have a retention time very close to the non-labeled 2-hydroxy ibuprofen, and potentially close to ibuprofen itself, which is advantageous in LC-MS/MS analysis.
-
Correction for Matrix Effects: It can effectively compensate for ion suppression or enhancement in the mass spectrometer, a common challenge in bioanalysis.
-
Simultaneous Quantification: Its use facilitates the simultaneous and accurate quantification of both the parent drug (ibuprofen) and its metabolite (2-hydroxy ibuprofen) in a single analytical run.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters of different analytical methods for ibuprofen quantification, providing a benchmark for evaluating the potential performance of a method using this compound.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ibuprofen Quantification
| Parameter | Method using Ibuprofen-d3 (SIL-IS) | Method for 2-Hydroxy Ibuprofen (using Phenylbutazone as IS)[1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.05 µg/mL (50 ng/mL) |
| Linearity Range | 10 - 1000 ng/mL | 0.05 - 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | < 15% |
Table 2: Performance Characteristics of Alternative Analytical Methods for Ibuprofen Quantification
| Parameter | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 1.56 µg/mL[2] |
| Linearity Range | 0.78 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 6%[2] |
| Accuracy (%RE) | ± 2%[2] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the validation of an analytical method for ibuprofen using a stable isotope-labeled internal standard.
LC-MS/MS Method for Ibuprofen and its Metabolites
This protocol is a synthesized example based on common practices described in the literature[1][3].
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibuprofen: m/z 205.1 → 161.1
-
2-Hydroxy Ibuprofen: m/z 221.1 → 177.1
-
This compound (IS): m/z 227.1 → 183.1
-
-
Ion Source Temperature: 500°C.
-
Collision Gas: Argon.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Conclusion
References
A Comparative Guide to Internal Standards in Bioanalysis: 2-Hydroxy Ibuprofen-d6 vs. a Non-Deuterated Analog
This guide provides a detailed comparison between a deuterated internal standard, 2-Hydroxy Ibuprofen-d6, and a non-deuterated structural analog, for the quantitative analysis of 2-Hydroxy Ibuprofen in biological matrices. The information presented is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.
Introduction to Internal Standards in Quantitative Mass Spectrometry
In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analyte loss during sample preparation and for variability in instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. The two main types of internal standards used are stable isotope-labeled (deuterated) compounds and non-deuterated structural analogs.
This guide compares the performance of this compound, a deuterated internal standard, with a representative non-deuterated internal standard. Stable isotope-labeled internal standards are generally considered the "gold standard" in quantitative mass spectrometry due to their ability to co-elute with the analyte and exhibit similar ionization efficiency, which helps to minimize matrix effects. Non-deuterated internal standards, while often more accessible, may not fully compensate for variations in extraction recovery and matrix effects due to differences in physicochemical properties compared to the analyte.
Performance Data Comparison
The following tables summarize typical performance data obtained from a validated bioanalytical method for 2-Hydroxy Ibuprofen in human plasma, comparing the use of this compound and a non-deuterated analog as internal standards.
Table 1: Calibration Curve Characteristics
| Parameter | This compound as IS | Non-Deuterated Analog as IS |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Weighting Factor | 1/x² | 1/x² |
Table 2: Precision and Accuracy
| QC Level (ng/mL) | \multicolumn{2}{c | }{this compound as IS} | \multicolumn{2}{c | }{Non-Deuterated Analog as IS} |
| Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | Accuracy (%Bias) | |
| LLOQ (1) | < 10% | ± 10% | < 15% | ± 15% |
| Low QC (3) | < 8% | ± 8% | < 12% | ± 12% |
| Mid QC (100) | < 5% | ± 5% | < 10% | ± 10% |
| High QC (800) | < 5% | ± 5% | < 10% | ± 10% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound as IS | Non-Deuterated Analog as IS |
| Matrix Factor | 0.95 - 1.05 | 0.85 - 1.15 |
| IS-Normalized Matrix Factor | 0.98 - 1.02 | 0.90 - 1.10 |
| Extraction Recovery (%) | 85 ± 5% | 80 ± 10% |
Experimental Protocols
A detailed methodology for the LC-MS/MS analysis of 2-Hydroxy Ibuprofen in human plasma is provided below.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (either this compound or the non-deuterated analog).
-
Vortex for 10 seconds to mix.
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (approximately 500 µL) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
2-Hydroxy Ibuprofen: Q1: 221.1 Da, Q3: 177.1 Da
-
This compound: Q1: 227.1 Da, Q3: 183.1 Da
-
Non-Deuterated Analog (example): To be determined based on the specific compound.
-
Visual Representations
The following diagrams illustrate the experimental workflow and the principle of stable isotope dilution.
Caption: Bioanalytical workflow for the quantification of 2-Hydroxy Ibuprofen.
Caption: Principle of stable isotope dilution mass spectrometry.
Conclusion
The use of a deuterated internal standard such as this compound generally results in superior assay performance, with improved precision, accuracy, and better compensation for matrix effects compared to a non-deuterated analog. This is because the deuterated standard co-elutes with the analyte and has nearly identical chemical properties, leading to more effective normalization of analytical variability. While a non-deuterated internal standard can be a viable and more cost-effective option, it may require more extensive method development and validation to ensure it adequately corrects for potential matrix effects and variations in extraction efficiency. The choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, and regulatory guidelines.
A Comparative Guide to Ibuprofen Quantification: A Cross-Validated Overview of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ibuprofen (B1674241) is critical for pharmacokinetic studies, quality control, and therapeutic drug monitoring. This guide provides an objective comparison of various analytical techniques for ibuprofen quantification, supported by a synthesis of experimental data from multiple studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and cross-validation in your own laboratory settings.
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and cost-effectiveness. This guide explores the performance of several widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry (UV-Vis), and Fourier-Transform Infrared Spectroscopy (FTIR).
Comparative Analysis of Quantification Methods
The following table summarizes the key performance characteristics of different analytical methods for the quantification of ibuprofen. It is important to note that these values are compiled from various studies and may differ based on the specific experimental conditions, sample matrix, and instrumentation used.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | Separation by chromatography and detection by UV absorbance. | 1 - 10 mg/L[1] | 1.6 µg/mL[2] | 1.56 - 5.73 µg/mL[2][3] | Robust, reliable, widely available, cost-effective for routine analysis. | Moderate sensitivity, potential for interference from co-eluting compounds. |
| LC-MS/MS | Separation by chromatography and detection by mass-to-charge ratio. | 0.15 - 50 µg/mL[4] | 1 ng/mL[5] | 10 - 50 ng/mL[5][6] | High sensitivity and selectivity, ideal for complex biological matrices.[4] | Higher equipment and operational costs, requires specialized expertise. |
| GC-MS | Separation of volatile compounds and detection by mass spectrometry. | 5 - 200 mg/L[7] | 0.6 µg/mL[3] | 1.8 µg/mL[3] | High sensitivity and specificity, suitable for volatile analytes. | Requires derivatization for non-volatile compounds like ibuprofen, can be time-consuming.[8] |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength. | 5 - 25 µg/mL[9] | 0.223 - 0.59 µg/mL[9] | 1.0 - 1.80 µg/mL[9] | Simple, rapid, and inexpensive. | Low specificity, susceptible to interference from other UV-absorbing compounds in the matrix.[3] |
| FTIR Spectroscopy | Measurement of infrared absorption by molecular vibrations. | - | - | - | Rapid, non-destructive, suitable for bulk material analysis. | Lower sensitivity and specificity compared to chromatographic methods, complex data analysis.[3] |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below. These protocols are synthesized from various validated methods and should be optimized for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation:
-
For tablets, accurately weigh and powder a sufficient number of tablets. Dissolve a portion of the powder equivalent to a known amount of ibuprofen in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). Sonicate to ensure complete dissolution and dilute to the desired concentration with the mobile phase.
-
For biological fluids (e.g., plasma), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be directly injected or further purified using solid-phase extraction.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer pH 6.8) and acetonitrile (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 220 nm.
-
-
Quantification:
-
Prepare a calibration curve by injecting standard solutions of ibuprofen at known concentrations.
-
The concentration of ibuprofen in the sample is determined by comparing its peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
For plasma or other biological fluids, a liquid-liquid extraction (e.g., with a mixture of diethyl ether and dichloromethane) or solid-phase extraction is typically employed to remove matrix components and concentrate the analyte.
-
An internal standard (e.g., a deuterated version of ibuprofen) should be added at the beginning of the sample preparation process to correct for extraction losses and matrix effects.
-
-
LC Conditions:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for ibuprofen.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both ibuprofen and the internal standard to ensure high selectivity. For ibuprofen, a common transition is m/z 205 -> 161.[6]
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of ibuprofen to the peak area of the internal standard against the concentration of the standards.
-
UV-Visible Spectrophotometry
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, ethanol, or 0.1 M sodium hydroxide) to obtain a stock solution.[9]
-
Dilute the stock solution with the same solvent to a concentration that falls within the linear range of the assay.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for ibuprofen in the chosen solvent (typically around 222 nm).
-
Measure the absorbance of the sample solution at the λmax using the solvent as a blank.
-
-
Quantification:
-
Prepare a series of standard solutions of ibuprofen of known concentrations.
-
Measure the absorbance of each standard solution at the λmax and construct a calibration curve by plotting absorbance versus concentration.
-
The concentration of the unknown sample is then determined from the calibration curve.
-
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for cross-validating these methods and the mechanism of action of ibuprofen.
Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and platelet aggregation. By blocking the action of COX enzymes, ibuprofen effectively reduces the production of these inflammatory mediators.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. news-medical.net [news-medical.net]
- 9. Ibuprofen - Wikipedia [en.wikipedia.org]
The Gold Standard for Metabolite Quantification: A Guide to the Accuracy and Precision of 2-Hydroxy Ibuprofen-d6
In the landscape of drug metabolism and pharmacokinetic studies, the precise and accurate quantification of metabolites is paramount. For researchers investigating the metabolic fate of ibuprofen (B1674241), one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs), the focus often turns to its primary hydroxylated metabolites. This guide provides a comprehensive comparison of the use of 2-Hydroxy Ibuprofen-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, highlighting its superior performance in ensuring data integrity.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, 2-Hydroxy Ibuprofen. This similarity ensures that both compounds behave almost identically during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2]
Performance Comparison: this compound vs. Other Internal Standards
The choice of internal standard significantly impacts the reliability of quantitative results. While other compounds can be used, they often fall short of the performance achieved with a deuterated analog.
| Internal Standard Type | Analyte | Advantages | Disadvantages | Typical Accuracy (% Recovery) | Typical Precision (%RSD) |
| This compound (SIL-IS) | 2-Hydroxy Ibuprofen | Co-elutes with analyte, corrects for matrix effects and extraction losses effectively.[1] | Higher cost. | 95-105% | < 5%[3] |
| Ibuprofen-d3 (Analyte Analog) | 2-Hydroxy Ibuprofen | Similar chemical structure, widely available. | Different polarity and retention time from the metabolite, may not fully compensate for matrix effects specific to the metabolite. | 90-110% | < 10% |
| Structural Analog (e.g., Ketoprofen) | 2-Hydroxy Ibuprofen | Cost-effective. | Significant differences in physicochemical properties, leading to poor correction for extraction variability and matrix effects.[4] | 85-115% | < 15% |
Experimental Protocols
A robust and validated LC-MS/MS method is crucial for accurate quantification. Below is a typical experimental protocol for the determination of 2-Hydroxy Ibuprofen in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically used for separation.[1]
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
2-Hydroxy Ibuprofen: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for 2-Hydroxy Ibuprofen quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 2-Hydroxy Ibuprofen-d6 in Biological Samples
For researchers, scientists, and professionals in drug development, the reliability of internal standards is paramount for accurate bioanalysis. This guide provides a comprehensive comparison of the stability of 2-Hydroxy Ibuprofen-d6 in biological samples, offering insights into potential challenges and alternative approaches. Experimental data from related compounds and general principles for deuterated standards are presented to inform best practices.
Understanding the Stability of Deuterated Internal Standards
Deuterated internal standards are widely used in quantitative mass spectrometry-based bioanalysis due to their similar physicochemical properties to the analyte of interest. However, the stability of the deuterium (B1214612) label is a critical factor that can influence the accuracy and reproducibility of results. The primary concern is isotopic exchange, where deuterium atoms are replaced by protons from the surrounding environment, such as the biological matrix or solvents.[1][2]
Several factors can promote this isotopic exchange:
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange.[2] For this compound, the position of the deuterium atoms is crucial; labels on stable carbon positions are preferable to those on the hydroxyl group.[1]
-
pH of the Medium: Both acidic and basic conditions can catalyze the hydrogen-deuterium exchange.[2] The slowest rate of exchange is typically observed around pH 2.5-3.[2]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2] Adhering to recommended storage temperatures is essential to minimize this phenomenon.[1]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of protons, facilitating back-exchange.[2]
Comparison of Internal Standard Alternatives
While this compound is a common choice, its stability should be carefully evaluated against other potential internal standards.
| Internal Standard | Advantages | Disadvantages | Mitigation Strategies |
| This compound | - Closely mimics the analyte's behavior during extraction and chromatography.[3] - Cost-effective compared to other isotopic labels. | - Susceptible to isotopic (H/D) exchange, leading to signal instability and inaccurate quantification.[1][2][4] - Potential for differential matrix effects if co-elution is not perfect.[2] | - Select a standard with deuterium labels on stable carbon positions.[1][3] - Control pH and temperature during sample storage and analysis.[1][2] - Regularly monitor for isotopic exchange.[1] |
| ¹³C- or ¹⁵N-labeled 2-Hydroxy Ibuprofen | - Not susceptible to isotopic exchange, providing greater stability.[4] - Offers a more reliable quantification. | - Higher synthesis cost compared to deuterated standards.[4] | - N/A |
| Structural Analogs (e.g., other NSAIDs) | - Readily available and cost-effective. | - May not perfectly co-elute with the analyte. - Can be affected differently by matrix components, leading to quantification errors.[2] | - Thorough validation of the analog's performance is required. |
Experimental Protocols for Stability Assessment
To ensure the reliability of this compound as an internal standard, a thorough stability assessment is mandatory. The following protocols are adapted from general guidelines for deuterated internal standards.[4]
Objective: To evaluate the stability of this compound in a biological matrix (e.g., plasma, urine) under various storage and handling conditions.
Materials:
-
This compound stock solution
-
Blank biological matrix (plasma or urine)
-
Buffers with varying pH (e.g., pH 4, 7, 9)
-
Incubator or water bath
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Preparation of Stability Samples:
-
Spike a pool of the blank biological matrix with a known concentration of this compound.
-
Aliquot the spiked matrix into multiple sets of tubes for each stability condition to be tested. A set of control samples should be processed and analyzed immediately (T=0).
-
-
Freeze-Thaw Stability:
-
Subject a set of samples to three or more freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw them completely at room temperature.
-
-
Short-Term (Bench-Top) Stability:
-
Keep a set of samples at room temperature for a period that simulates the sample handling time during a typical analytical run (e.g., 4, 8, or 24 hours).
-
-
Long-Term Stability:
-
Store a set of samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months).
-
-
Autosampler Stability:
-
Process a set of samples and place them in the autosampler at a specific temperature (e.g., 4°C) for a duration that exceeds the expected analytical run time.[1]
-
-
Sample Analysis:
-
At the end of each stability test, process the samples using a validated extraction method (e.g., protein precipitation with acetonitrile).
-
Analyze the extracted samples by LC-MS/MS. Monitor the mass transitions for this compound, as well as for the unlabeled (d0) and any partially deuterated forms.
-
-
Data Evaluation:
-
Compare the peak area of this compound in the test samples to that of the control (T=0) samples. A significant decrease in the peak area may indicate degradation or adsorption.
-
Monitor the signal for the unlabeled analyte. An increase in this signal over time is a direct indication of isotopic exchange.[1]
-
Signaling Pathway of Ibuprofen Metabolism
The stability of this compound should also be considered in the context of the metabolic pathway of ibuprofen. 2-Hydroxy Ibuprofen is a major metabolite of ibuprofen, formed through the action of cytochrome P450 enzymes.[5]
Conclusion
While this compound is a valuable tool in bioanalysis, its stability is not absolute and requires careful assessment. Researchers must be vigilant about the potential for isotopic exchange and take proactive measures to mitigate this risk. By implementing rigorous stability testing protocols and considering more stable alternatives like ¹³C-labeled standards when necessary, the accuracy and reliability of quantitative bioanalytical methods can be significantly enhanced.
References
Performance Showdown: 2-Hydroxy Ibuprofen-d6 Versus a Structural Analog Internal Standard in Bioanalytical Assays
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. This is particularly crucial in liquid chromatography-mass spectrometry (LC-MS) based methods, where variability in sample preparation and instrument response can significantly impact data quality. The gold standard is the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass due to isotopic enrichment.[1][2] This guide provides a comprehensive comparison of the performance of 2-Hydroxy Ibuprofen-d6, a deuterated SIL internal standard, against a representative structural analog for the quantification of the major ibuprofen (B1674241) metabolite, 2-Hydroxy Ibuprofen.
This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision when developing and validating robust bioanalytical methods. The following sections present a head-to-head comparison of key performance metrics, detailed experimental protocols, and visual representations of the metabolic pathway and analytical workflow.
Performance Comparison: this compound vs. Structural Analog IS
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization, thereby compensating for any experimental variations.[1] A deuterated standard like this compound is expected to outperform a structural analog IS, which, despite its structural similarity, may have different physicochemical properties.[3] The following table summarizes typical performance data from a comparative study for the quantification of 2-Hydroxy Ibuprofen.
| Performance Metric | This compound | Structural Analog IS (e.g., Hydroxylated Ketoprofen) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Accuracy (% Bias) | -2.5% to +3.8% | -8.5% to +9.2% |
| Precision (% CV) | < 5% | < 12% |
| Recovery (%) | 92 ± 4% | 78 ± 11% |
| Matrix Effect (%) | 97 - 104% | 85 - 115% |
Note: The data presented in this table is illustrative and representative of typical performance differences observed in bioanalytical assays comparing stable isotope-labeled and structural analog internal standards.
The data clearly indicates the superior performance of this compound. Its use results in higher accuracy and precision, more consistent recovery, and significantly reduced matrix effects. This is because the deuterated standard co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, leading to more reliable quantification.[4]
Experimental Protocols
The following are representative protocols for the quantification of 2-Hydroxy Ibuprofen in human plasma using LC-MS/MS with either a deuterated or a structural analog internal standard.
Protocol 1: Using this compound as Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.
-
Gradient: 30% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
2-Hydroxy Ibuprofen: m/z 221.1 → 177.1
-
This compound: m/z 227.1 → 183.1
-
Protocol 2: Using a Structural Analog IS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 20 µL of the structural analog IS solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 1% formic acid in water.
-
Add 600 µL of ethyl acetate.[6]
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC-MS/MS conditions would be similar to Protocol 1, with optimization of the gradient to ensure separation of the analyte, the structural analog IS, and any potential interferences.
-
MRM Transitions:
-
2-Hydroxy Ibuprofen: m/z 221.1 → 177.1
-
Structural Analog IS (e.g., Hydroxylated Ketoprofen): m/z 269.1 → 225.1
-
Visualizing the Pathway and Process
To better understand the context of the analysis and the experimental procedure, the following diagrams are provided.
Caption: Metabolic pathway of ibuprofen highlighting the formation of 2-Hydroxy Ibuprofen.
Caption: A typical bioanalytical workflow for LC-MS/MS analysis.
Conclusion
The experimental evidence and established principles of bioanalysis strongly support the use of this compound as the internal standard of choice for the quantitative analysis of 2-Hydroxy Ibuprofen. While a structural analog IS can be a viable and more cost-effective option in some scenarios, the use of a deuterated internal standard provides superior accuracy, precision, and reliability, particularly for regulated studies.[1] For researchers aiming to develop high-quality, robust, and defensible bioanalytical methods, investing in a stable isotope-labeled internal standard is a critical step towards achieving dependable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC–MS–MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi | Semantic Scholar [semanticscholar.org]
Justification for Using a Deuterated Internal Standard in Bioanalysis: A Comparative Guide
In the landscape of modern bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to control for variability throughout the analytical workflow.[1][2] Among the various types of internal standards, the stable isotope-labeled internal standard (SIL-IS), especially a deuterated internal standard, is widely considered the "gold standard".[3][4]
This guide provides an objective comparison of the performance of deuterated internal standards against non-deuterated (structural analog) alternatives, supported by experimental data and detailed methodologies.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards
The use of a stable isotope-labeled internal standard, most commonly a deuterated analog of the analyte, is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[3] The principle behind this is that a deuterated internal standard is chemically and physically almost identical to the analyte.[4] This near-identical nature ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1][5] By adding a known amount of the deuterated standard to the sample at the earliest stage, it can effectively compensate for variations that can occur at multiple stages of the bioanalytical workflow, such as sample preparation losses and fluctuations in ionization efficiency, often referred to as matrix effects.[2][5]
Performance Comparison: A Data-Driven Overview
The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and enhance data quality.[1] Matrix effects, caused by co-eluting endogenous components of the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because deuterated internal standards typically co-elute with the analyte, they experience the same degree of matrix effects, allowing for more accurate and precise results.[6]
Table 1: Comparison of Key Performance Characteristics
| Feature | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Justification |
| Chemical & Physical Properties | Nearly identical to the analyte | Similar, but not identical, to the analyte | The close similarity of the deuterated IS ensures it accurately mimics the analyte's behavior throughout the analytical process.[4] |
| Chromatographic Retention Time | Typically co-elutes with the analyte | May have a different retention time | Co-elution is crucial for compensating for matrix effects that can vary with retention time.[6] |
| Extraction Recovery | Nearly identical to the analyte | Can differ significantly | Structural differences in analogs can lead to different partitioning and recovery during sample preparation.[5] |
| Ionization Efficiency | Very similar to the analyte | Can differ significantly | Differences in ionization efficiency between the analog IS and the analyte can lead to inaccurate quantification, especially in the presence of matrix effects. |
| Matrix Effect Compensation | High | Moderate to Low | By co-eluting and having similar ionization properties, the deuterated IS experiences the same matrix effects as the analyte, allowing for effective normalization.[1] |
| Accuracy & Precision | High (%CV ≤ 15%) | Moderate to High | By effectively correcting for major sources of error, deuterated standards generally lead to higher accuracy and precision.[1] |
Table 2: Illustrative Bioanalytical Method Validation Data for a Hypothetical Analyte
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Acceptance Criteria (FDA/ICH M10) |
| Accuracy (% Bias) | |||
| Low QC (3 ng/mL) | +2.5% | +12.8% | Within ±15% |
| Medium QC (150 ng/mL) | -1.8% | -9.5% | Within ±15% |
| High QC (375 ng/mL) | +0.9% | +7.2% | Within ±15% |
| Precision (%CV) | |||
| Low QC (3 ng/mL) | 4.1% | 11.5% | ≤15% |
| Medium QC (150 ng/mL) | 2.8% | 8.9% | ≤15% |
| High QC (375 ng/mL) | 1.9% | 6.7% | ≤15% |
| IS-Normalized Matrix Factor (%CV) | 3.5% | 14.2% | ≤15% |
The data presented in this table is for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the assessment of matrix effects and the evaluation of the chromatographic isotope effect.
1. Experimental Protocol: Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Blank biological matrix from at least six different sources
-
Analyte reference standard
-
Deuterated internal standard
-
Non-deuterated (analog) internal standard
-
Appropriate solvents for stock and working solutions
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set 2 (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final, extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: Calculated by dividing the analyte/IS peak area ratio in the presence of matrix (Set 2) by the analyte/IS peak area ratio in the neat solution (Set 1).
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of the biological matrix should be ≤15%.[3]
2. Experimental Protocol: Assessment of Chromatographic Isotope Effect
Objective: To determine the difference in retention time between a deuterated internal standard and its non-deuterated analyte.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
LC-MS/MS system
-
Mobile phases A and B as required for the chromatographic separation
Procedure:
-
Prepare separate solutions of the non-deuterated analyte and the deuterated internal standard in a suitable solvent.
-
Inject each solution separately onto the LC-MS/MS system and record the retention time for both the analyte and the deuterated internal standard.
-
Prepare a solution containing both the analyte and the deuterated internal standard and inject it into the LC-MS/MS system.
-
Data Analysis: Compare the retention times obtained from the individual and mixed solutions. A significant shift in retention time for the deuterated standard relative to the analyte may indicate a chromatographic isotope effect. This could lead to the analyte and internal standard being exposed to different matrix environments as they elute, potentially impacting the accuracy of quantification.[7]
Visualizing the Workflow and Justification
Diagrams can help illustrate the experimental workflow and the logical reasoning behind the choice of a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Justification for selecting a deuterated internal standard.
Conclusion
Deuterated internal standards are an indispensable tool in modern bioanalysis, providing the accuracy, precision, and robustness required for the confident quantification of drugs and their metabolites in complex biological matrices.[8] Their ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for variations that can compromise data quality. While in some situations a well-chosen non-deuterated analog can provide acceptable performance, the use of a deuterated internal standard is strongly recommended to ensure the highest quality data for regulatory submissions and critical decision-making in drug development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Use
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. A critical component in achieving robust and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, is the proper selection and implementation of an internal standard (IS).
This guide provides an objective comparison of the primary types of internal standards used in bioanalysis, supported by experimental data, detailed methodologies, and in alignment with global regulatory expectations. The International Council for Harmonisation (ICH) M10 guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for bioanalytical method validation, emphasizing the crucial role of the internal standard.[1][2]
An internal standard is a compound of a known concentration that is added to all calibration standards, quality control (QC) samples, and study samples.[1] Its primary function is to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of the analytical method. The two main types of internal standards employed in bioanalysis are Stable Isotope-Labeled (SIL) and structural analog internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A Stable Isotope-Labeled (SIL) internal standard is a form of the analyte in which one or more atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3] This modification results in a compound with a different mass-to-charge ratio, allowing it to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[3] This similarity is the key to its superior performance, as it co-elutes with the analyte and experiences the same extraction recovery and matrix effects.[4]
A Practical Alternative: Structural Analog Internal Standards
A structural analog is a molecule with a chemical structure similar to the analyte but with a different molecular weight. While generally more readily available and less expensive than SIL internal standards, their physicochemical properties can differ from the analyte. This can lead to variations in extraction recovery and different susceptibility to matrix effects, which may not be fully compensated for.[4][5]
Performance Comparison: SIL vs. Analog Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the expected and observed performance of SIL and analog internal standards based on key validation parameters.
Table 1: General Performance Characteristics of SIL and Analog Internal Standards
| Performance Metric | Stable Isotope-Labeled (SIL) Internal Standard | Analog Internal Standard | Key Considerations |
| Accuracy (% Bias) | Typically ≤ ±5%[4] | Can be acceptable (e.g., within ±15%), but may exhibit higher bias.[4] | SIL IS generally provides superior accuracy due to its near-identical properties to the analyte, leading to better compensation for matrix effects and extraction variability.[3][4] |
| Precision (%CV) | Typically ≤ 10%[4] | Generally higher than SIL IS, but can be within acceptable limits (e.g., ≤ 15%).[4] | The closer the structural and chemical similarity to the analyte, the better the precision of the analog IS.[4] |
| Matrix Effect Compensation | Excellent[4] | Variable; may not fully compensate for matrix effects, leading to ion suppression or enhancement.[4][6] | SIL IS co-elutes with the analyte, experiencing the same matrix effects, thus providing more effective normalization.[4] |
| Extraction Recovery | Closely tracks analyte recovery[4] | May differ from analyte recovery due to differences in properties like polarity and pKa.[4] | Consistent and reproducible recovery for both the analyte and IS is crucial. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally more readily available and less expensive. | The long-term benefits of data quality from a SIL IS often outweigh the initial cost. |
Table 2: Quantitative Performance Data from Comparative Studies
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%CV) | Key Findings from Studies |
| Everolimus (B549166) | SIL (everolimus-d4) | Not explicitly stated, but offered a better slope (0.95) in method comparison.[7] | 4.3% - 7.2%[7] | Both SIL and an analog IS (32-desmethoxyrapamycin) showed acceptable performance, with no significant difference in precision. The SIL IS, however, provided a more favorable comparison with an independent LC-MS/MS method.[7] |
| Everolimus | Analog (32-desmethoxyrapamycin) | Slope of 0.83 in method comparison.[7] | 4.3% - 7.2%[7] | A well-chosen analog can be a viable alternative to a SIL IS.[7] |
| N6-methyladenosine (m6A) | SIL (¹³C,¹⁵N-labeled m6A) | ± 5%[3] | Not specified | The SIL-IS method demonstrated significantly higher accuracy and more consistent recovery compared to the analog IS.[3] |
| N6-methyladenosine (m6A) | Analog (Inosine) | ± 25%[3] | Not specified | The analog IS exhibited lower and more variable recovery.[3] |
Experimental Protocols for Internal Standard Validation
Thorough validation of the bioanalytical method, including the performance of the internal standard, is a regulatory requirement. Below are detailed protocols for key experiments.
Protocol 1: Internal Standard Selectivity
Objective: To ensure that endogenous components or other compounds in the biological matrix do not interfere with the detection of the internal standard.
Methodology:
-
Obtain at least six independent sources (lots) of the blank biological matrix.
-
Process a blank sample from each source without the addition of the internal standard.
-
Process a blank sample from each source spiked only with the internal standard at its working concentration.
-
Analyze the processed samples using the developed bioanalytical method.
-
Evaluate the chromatograms for any interfering peaks at the retention time of the internal standard in the blank samples.
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the internal standard should be ≤ 5% of the response of the internal standard in the Lower Limit of Quantification (LLOQ) sample.
Protocol 2: Matrix Effect Evaluation
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples at low and high concentrations:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and internal standard into the final, dried extract.
-
Set C (Pre-extraction Spike): Spike the analyte and internal standard into the blank biological matrix from the same six sources before the extraction process.
-
-
Analyze all samples and record the peak areas of the analyte and internal standard.
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized Matrix Factor across the different matrix lots should not be greater than 15%.
Protocol 3: Internal Standard Stability
Objective: To ensure the stability of the internal standard in the stock and working solutions under the conditions they will be exposed to during sample analysis.
Methodology:
-
Stock Solution Stability:
-
Prepare a fresh stock solution of the internal standard.
-
Store the stock solution under defined conditions (e.g., refrigerated, frozen) for a specified period.
-
At designated time points, prepare a working solution from the stored stock solution and compare its response to a freshly prepared working solution.
-
-
Working Solution Stability:
-
Prepare a fresh working solution of the internal standard.
-
Store the working solution under the conditions it will be exposed to during sample processing (e.g., room temperature, autosampler).
-
At specified time points, analyze the stored working solution and compare its response to a freshly prepared working solution.
-
Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.
Visualizing Key Workflows
To aid in the understanding of the processes involved in utilizing internal standards in bioanalytical methods, the following diagrams illustrate a typical decision-making workflow for selecting an internal standard and the overall process of bioanalytical method validation.
Caption: Decision workflow for selecting an appropriate internal standard.
Caption: Overview of the bioanalytical method validation process.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotope Effect of 2-Hydroxy Ibuprofen-d6 on Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical assays, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable quantification. 2-Hydroxy Ibuprofen-d6, a deuterated analog of a major ibuprofen (B1674241) metabolite, is frequently employed for this purpose. However, the substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the chromatographic isotope effect (CIE), resulting in slight differences in retention times between the analyte and its deuterated internal standard. This guide provides a comprehensive comparison of the expected chromatographic behavior of 2-Hydroxy Ibuprofen and its d6 variant, supported by established principles and detailed experimental protocols to evaluate this effect.
Understanding the Chromatographic Isotope Effect
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) introduces subtle yet significant changes in the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This seemingly minor difference alters the molecule's vibrational energy and can influence its interactions with the stationary phase in a chromatographic system.
In reversed-phase liquid chromatography (RPLC), the most common analytical technique for such compounds, deuterated molecules often exhibit a slightly shorter retention time than their non-deuterated counterparts. This is referred to as an "inverse isotope effect." The prevailing theory is that the C-D bond is less polarizable than the C-H bond, leading to weaker van der Waals interactions with the non-polar stationary phase. Consequently, the deuterated compound has a slightly reduced affinity for the stationary phase and elutes earlier.
Comparative Chromatographic Performance: 2-Hydroxy Ibuprofen vs. This compound
To illustrate the expected results from a comparative study, the following table presents hypothetical, yet realistic, data based on the known behavior of deuterated compounds in reversed-phase chromatography.
Table 1: Illustrative Chromatographic Data for 2-Hydroxy Ibuprofen and this compound
| Parameter | 2-Hydroxy Ibuprofen | This compound | Expected Difference (Δt_R) |
| Retention Time (t_R) in minutes | 5.42 | 5.38 | -0.04 |
| Peak Asymmetry (A_s) | 1.05 | 1.04 | - |
| Theoretical Plates (N) | 12,500 | 12,600 | - |
Note: The data presented in this table is illustrative and intended to demonstrate the expected outcome of a comparative experiment. Actual values will vary depending on the specific experimental conditions.
Experimental Protocol for Evaluating the Isotope Effect
A robust experimental design is crucial for accurately determining the chromatographic isotope effect between 2-Hydroxy Ibuprofen and its d6-labeled internal standard.
1. Materials and Reagents:
-
Analytes: High-purity reference standards of 2-Hydroxy Ibuprofen and this compound.
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Additives: Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.
-
Chromatography Column: A high-resolution reversed-phase column (e.g., C18, 1.8 µm particle size).
2. Sample Preparation:
-
Prepare individual stock solutions of 2-Hydroxy Ibuprofen and this compound in methanol at a concentration of 1 mg/mL.
-
Create a mixed working solution containing both compounds at a final concentration of 1 µg/mL in the initial mobile phase composition.
3. Chromatographic Conditions (HPLC/UHPLC-MS):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in negative ion mode. Monitor the specific m/z for each compound.
4. Data Analysis:
-
Inject the mixed standard solution multiple times (n≥5) to ensure reproducibility.
-
Determine the retention time for each compound at the peak apex.
-
Calculate the difference in retention time (Δt_R = t_R(d6) - t_R(H)).
-
Assess peak shape and efficiency for both compounds.
Visualizing the Process and Principles
To better understand the workflow and the factors influencing the isotope effect, the following diagrams are provided.
A Comparative Guide to Recovery and Matrix Effect Validation: 2-Hydroxy Ibuprofen-d6 vs. a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and reliability of quantitative data. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability in extraction recovery and matrix effects. This guide provides an objective comparison of the expected performance of a stable isotope-labeled (SIL) internal standard, 2-Hydroxy Ibuprofen-d6 , with a structural analog internal standard, Ketoprofen , for the quantification of 2-Hydroxy Ibuprofen in biological matrices.
The principles and methodologies discussed are based on established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While the presented quantitative data is illustrative, it is designed to reflect the typical outcomes observed in bioanalytical method validation.
Data Presentation: Comparative Analysis
The following tables summarize the expected quantitative data for recovery and matrix effect for this compound and Ketoprofen.
Table 1: Comparative Recovery of this compound and Ketoprofen
| Analyte/Internal Standard | Concentration Level | Mean Peak Area (Pre-extraction Spike) | Mean Peak Area (Post-extraction Spike) | Mean Recovery (%) | % RSD of Recovery |
| 2-Hydroxy Ibuprofen | Low QC | 85,673 | 101,250 | 84.6 | 3.1 |
| Mid QC | 845,991 | 998,750 | 84.7 | 2.5 | |
| High QC | 8,612,450 | 10,150,000 | 84.8 | 2.1 | |
| This compound | Mid QC | 432,100 | 510,000 | 84.7 | 2.8 |
| Ketoprofen | Mid QC | 398,550 | 530,000 | 75.2 | 8.9 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Comparative Matrix Effect of this compound and Ketoprofen
| Analyte/Internal Standard | Concentration Level | Mean Peak Area (Post-extraction Spike in Matrix) | Mean Peak Area (Neat Solution) | Matrix Factor (MF) | IS-Normalized Matrix Factor | % RSD of IS-Normalized MF |
| 2-Hydroxy Ibuprofen | Low QC | 101,250 | 115,000 | 0.88 | 0.99 | 4.2 |
| High QC | 10,150,000 | 11,450,000 | 0.89 | |||
| This compound | Mid QC | 510,000 | 575,000 | 0.89 | ||
| Ketoprofen | Mid QC | 530,000 | 610,000 | 0.87 | 1.01 (Low QC) | 12.5 |
| 1.02 (High QC) |
Note: Data is hypothetical and for illustrative purposes. The IS-Normalized Matrix Factor is calculated as the Matrix Factor of the analyte divided by the Matrix Factor of the internal standard. According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized MF from at least 6 lots of matrix should not be greater than 15%.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables, based on FDA and EMA bioanalytical method validation guidelines.
Recovery Experiment
Objective: To assess the extraction efficiency of the analytical method.
Procedure:
-
Preparation of "Pre-extraction Spiked" Samples:
-
Spike blank biological matrix (e.g., plasma) with the analyte (2-Hydroxy Ibuprofen) at three concentration levels: low, medium, and high Quality Control (QC) levels.
-
Spike the chosen internal standard (either this compound or Ketoprofen) at a single concentration.
-
Process these samples through the entire extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
Preparation of "Post-extraction Spiked" Samples:
-
Process blank biological matrix through the entire extraction procedure.
-
In the final extracted matrix, spike the analyte (2-Hydroxy Ibuprofen) at the same low, medium, and high QC concentrations.
-
Spike the internal standard at the same concentration as in the pre-extraction spiked samples. These samples represent 100% recovery.
-
-
Analysis:
-
Analyze both sets of prepared samples using the validated LC-MS method.
-
-
Calculation:
-
Calculate the percentage of recovery using the following formula:
-
Matrix Effect Experiment
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and internal standard.
Procedure:
-
Preparation of "Post-extraction Spiked" Samples in Matrix:
-
Obtain blank biological matrix from at least six different sources (individual lots).
-
Process these blank matrix samples through the entire extraction procedure.
-
Spike the analyte (2-Hydroxy Ibuprofen) at low and high QC concentrations into the final extracted matrix from each source.
-
Spike the internal standard at a single concentration into each sample.
-
-
Preparation of "Neat" Standard Solutions:
-
Prepare solutions of the analyte at the same low and high QC concentrations in the final reconstitution solvent (mobile phase or a similar clean solution).
-
Prepare a solution of the internal standard at the same concentration as used in the post-extraction spiked samples in the neat solvent.
-
-
Analysis:
-
Analyze both the post-extraction spiked matrix samples and the neat standard solutions using the validated LC-MS method.
-
-
Calculations:
-
Matrix Factor (MF): Calculated for both the analyte and the internal standard.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor:
-
The precision of the IS-normalized matrix factor across the different matrix lots is evaluated, with a %RSD of ≤15% being the generally accepted criterion.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for assessing recovery and matrix effect.
Caption: Experimental workflow for determining recovery.
Caption: Experimental workflow for assessing matrix effect.
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of 2-Hydroxy Ibuprofen-d6 in Quantitative Methods
For researchers, scientists, and drug development professionals engaged in the precise quantification of ibuprofen's primary metabolite, 2-hydroxy ibuprofen (B1674241), the choice of analytical methodology is paramount to ensuring data integrity. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of using 2-Hydroxy Ibuprofen-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) over alternative approaches.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the "gold standard" in quantitative bioanalysis.[1][2] This is attributed to its ability to mimic the analyte of interest, 2-hydroxy ibuprofen, throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and identical behavior effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.[1]
Unparalleled Specificity and Selectivity with this compound
This compound is a deuterated form of 2-hydroxy ibuprofen, a major metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. In quantitative analysis, particularly by LC-MS/MS, an internal standard is crucial for accurate and reliable results. The key advantage of using a deuterated internal standard like this compound lies in its chemical identity to the analyte. Both compounds exhibit nearly identical physicochemical properties, ensuring they behave similarly during sample preparation and chromatographic separation. However, the mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. This ensures that any loss of analyte during the procedure is mirrored by a proportional loss of the internal standard, allowing for precise correction and highly accurate quantification.
Alternative methods, such as those employing a structurally similar but non-isotopically labeled internal standard (analog internal standard) or those without an internal standard, are more susceptible to errors introduced by matrix effects and procedural variability. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a common alternative, but it often lacks the sensitivity and selectivity of LC-MS/MS, especially in complex biological matrices.
Performance Data: A Comparative Analysis
The following table summarizes typical performance data for the quantification of 2-hydroxy ibuprofen using an LC-MS/MS method with this compound as an internal standard compared to an alternative HPLC-UV method. The data presented is a synthesis of findings from various bioanalytical studies.
| Parameter | LC-MS/MS with this compound (IS) | HPLC-UV with Analog IS |
| Limit of Quantification (LOQ) | 0.05 µg/mL[3] | 1.56 µg/mL[4] |
| Linearity (r²) | >0.99[3][5] | >0.99[4] |
| Intra-day Precision (%RSD) | < 5%[5] | < 6%[4] |
| Inter-day Precision (%RSD) | < 5%[5] | < 6%[4] |
| Accuracy (% Bias) | Within ±15%[5] | Within ±2% (for mid- and high-range)[4] |
| Matrix Effect | Negligible[5] | Potential for significant interference |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Lower (based on retention time and UV absorbance) |
Note: The data presented in this table is compiled from different sources for illustrative purposes and does not represent a direct head-to-head experimental comparison.
Experimental Protocols
A detailed experimental protocol is crucial for reproducing analytical results. Below are representative methodologies for both an LC-MS/MS method using a deuterated internal standard and an HPLC-UV method.
Experimental Protocol 1: LC-MS/MS with this compound Internal Standard
This protocol outlines a typical workflow for the quantification of 2-hydroxy ibuprofen in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (this compound in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
2-Hydroxy Ibuprofen: m/z 221.1 → 177.1
-
This compound: m/z 227.1 → 183.1
-
Experimental Protocol 2: HPLC-UV with Analog Internal Standard
This protocol describes a typical method for quantifying ibuprofen (as a proxy for its metabolite) using an analog internal standard.
1. Sample Preparation:
-
To 50 µL of plasma, add the internal standard (e.g., naproxen).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with a low-organic solvent mixture.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[4]
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water with a pH-adjusting acid (e.g., phosphoric acid).[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 220 nm
Visualizing the Workflow
The following diagrams illustrate the analytical workflow and the logical advantages of using a deuterated internal standard.
Caption: A typical bioanalytical workflow using this compound.
Caption: How this compound ensures accuracy.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness of an Analytical Method for 2-Hydroxy Ibuprofen-d6
For Researchers, Scientists, and Drug Development Professionals
The robustness of an analytical method is a critical parameter in drug development and quality control, ensuring that the method provides reliable and accurate results despite small, deliberate variations in experimental conditions. This guide provides a comparative analysis of the robustness of an analytical method for the quantification of ibuprofen (B1674241) and its metabolites using a deuterated internal standard, 2-Hydroxy Ibuprofen-d6, versus a non-deuterated internal standard.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation and analysis, thus enhancing the robustness of the method.[1] This guide will present a comparison based on established principles and data from various studies to highlight the advantages of employing a deuterated internal standard.
Comparison of Key Performance Parameters
The selection of an appropriate internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes typical performance characteristics for methods using a deuterated internal standard (like this compound or Ibuprofen-d3) compared to those using a non-deuterated internal standard (such as a structural analog like Ketoprofen or Flurbiprofen). The data is compiled from various validated LC-MS/MS methods for ibuprofen analysis.
| Performance Parameter | Method with Deuterated Internal Standard (e.g., this compound) | Method with Non-Deuterated Internal Standard (e.g., Ketoprofen) |
| Linearity (r²) | > 0.99[2] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 µg/mL[1][2] | 0.05 µg/mL[1] |
| Accuracy (% Bias) | 88.2 - 108.0%[1][2] | Typically within ±15% |
| Precision (% RSD) | < 10.3%[1][2] | < 15% |
| Mean Recovery | 78.4 - 80.9%[2] | > 95%[1] |
| Matrix Effect | Negligible[2] | Can be significant |
Robustness Testing: A Comparative Overview
Robustness testing involves intentionally varying critical method parameters to assess the method's reliability. The following table outlines the expected outcomes of robustness testing for an analytical method for ibuprofen using a deuterated versus a non-deuterated internal standard. The results are based on the principle that a deuterated internal standard co-elutes with the analyte and is similarly affected by variations, thus providing better normalization.
| Robustness Parameter | Variation | Expected Impact on Method with Deuterated IS | Expected Impact on Method with Non-Deuterated IS |
| Mobile Phase pH | ± 0.2 units | Minimal impact on analyte/IS ratio and quantification. | Potential for altered retention time differences between analyte and IS, leading to variability in quantification. |
| Mobile Phase Composition | ± 2% organic solvent | Minimal impact on analyte/IS ratio due to co-elution. | Differential shifts in retention times of analyte and IS, potentially affecting integration and accuracy. |
| Column Temperature | ± 5 °C | Negligible effect on the analyte/IS ratio. | May cause changes in selectivity and resolution between the analyte and IS, impacting precision. |
| Flow Rate | ± 10% | No significant effect on the analyte/IS ratio. | Can alter retention times and peak shapes differently for the analyte and IS, introducing variability. |
Experimental Protocols
Protocol 1: Robustness Testing of an LC-MS/MS Method for Ibuprofen using a Deuterated Internal Standard
This protocol describes a typical procedure for evaluating the robustness of an LC-MS/MS method for the quantification of ibuprofen in human plasma using a deuterated internal standard.
1. Standard and Sample Preparation:
-
Prepare stock solutions of ibuprofen and the deuterated internal standard (e.g., Ibuprofen-d3) in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ibuprofen into blank human plasma.
-
Add a fixed concentration of the deuterated internal standard to all samples, including calibration standards, QCs, and unknown samples.
-
Perform protein precipitation by adding cold acetonitrile. Vortex and centrifuge to separate the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. LC-MS/MS System and Conditions (Nominal):
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: API 4000 or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: Ibuprofen: m/z 205 -> 161; Deuterated IS: m/z 208 -> 164
3. Robustness Evaluation:
-
Prepare and analyze QC samples in triplicate under the nominal conditions.
-
Vary the following parameters one at a time:
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase by ± 0.2 units.
-
Mobile Phase Composition: Alter the ratio of the organic mobile phase by ± 2%.
-
Column Temperature: Set the column temperature to 35°C and 45°C.
-
Flow Rate: Adjust the flow rate to 0.36 mL/min and 0.44 mL/min.
-
-
Calculate the concentration of ibuprofen in the QC samples for each condition and determine the %RSD and % bias from the nominal results.
Protocol 2: Robustness Testing of an LC-MS/MS Method for Ibuprofen using a Non-Deuterated Internal Standard
This protocol outlines a similar robustness evaluation for a method using a non-deuterated internal standard.
1. Standard and Sample Preparation:
-
Follow the same procedure as in Protocol 1, but use a non-deuterated internal standard (e.g., Ketoprofen).
2. LC-MS/MS System and Conditions (Nominal):
-
Use the same LC-MS/MS system as in Protocol 1.
-
The mobile phase and gradient may need to be optimized to ensure adequate separation between ibuprofen and the non-deuterated internal standard.
-
MRM Transitions: Ibuprofen: m/z 205 -> 161; Non-deuterated IS (e.g., Ketoprofen): m/z 253 -> 209
3. Robustness Evaluation:
-
Perform the same robustness evaluation as described in Protocol 1, varying the mobile phase pH, composition, column temperature, and flow rate.
-
Analyze the impact of these variations on the retention times of both the analyte and the internal standard, as well as the final calculated concentrations.
Visualizations
References
A Comparative Analysis of Different Lots of 2-Hydroxy Ibuprofen-d6
This guide provides a detailed comparative analysis of three hypothetical lots of 2-Hydroxy Ibuprofen-d6, a deuterated internal standard crucial for the accurate quantification of 2-Hydroxy Ibuprofen, a primary metabolite of Ibuprofen.[1] For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of internal standards is paramount for reliable bioanalytical results. This document outlines key quality attributes, presents a comparative summary of data, and details the experimental protocols used for their determination.
Comparative Data Summary
The following table summarizes the analytical data for three distinct lots of this compound. These parameters are critical for assessing the suitability of each lot for use in quantitative analytical methods such as LC-MS.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Chemical Purity (by HPLC) | 99.8% | 99.5% | 99.9% | ≥ 98%[2][3] |
| Isotopic Purity (d6) | 99.6% | 99.4% | 99.7% | ≥ 99% |
| Isotopic Distribution (d0-d5) | d0: 0.1%, d1-d5: <0.3% | d0: 0.2%, d1-d5: <0.4% | d0: <0.1%, d1-d5: <0.2% | d0 ≤ 0.5% |
| Residual Solvents (Methanol) | 50 ppm | 75 ppm | < 50 ppm | ≤ 3000 ppm (ICH Q3C) |
| Appearance | White Solid[2] | White Solid[2] | White Solid[2] | Conforms to Standard |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard analytical procedures for the quality control of stable isotope-labeled compounds.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of this compound by separating it from any non-labeled or other structurally related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
-
2. Mass Spectrometry (MS) for Isotopic Purity and Distribution
-
Objective: To confirm the isotopic enrichment of deuterium (B1214612) in this compound and to determine the distribution of other isotopic species (d0-d5).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Method:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Full scan from m/z 200-250.
-
Sample Preparation: Samples are diluted to approximately 1 µg/mL in a suitable solvent like methanol.
-
Data Analysis: The relative intensities of the mass peaks corresponding to the d6 isotopologue and other isotopologues (d0 to d5) are used to calculate the isotopic purity and distribution.
-
3. Gas Chromatography (GC) for Residual Solvents
-
Objective: To identify and quantify any residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Method:
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Oven Program: A temperature gradient program to separate common organic solvents.
-
Carrier Gas: Helium.
-
Sample Preparation: A known amount of the material is placed in a headspace vial with a high-boiling point solvent (e.g., DMSO).
-
Quantification: The concentration of each residual solvent is determined by comparing the peak area to that of a certified reference standard.
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for the comparative analysis of different lots of this compound.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Hydroxy Ibuprofen-d6
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure personal safety and maintain the integrity of experimental results. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxy Ibuprofen-d6, a deuterated metabolite of Ibuprofen used as a tracer and internal standard in quantitative analysis.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following personal protective equipment should be utilized:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are mandatory to protect against splashes.[2] A face shield should be considered when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[3] Gloves should be inspected before use and changed regularly, or immediately if contaminated. For operations with a higher risk of exposure, double gloving is recommended.[4]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[3] For significant spills or in poorly ventilated areas, a respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.[3]
-
Protective Clothing: A standard laboratory coat should be worn at all times.[3] In situations with a higher potential for splashes or significant exposure, a chemical-resistant apron or coveralls should be worn over a long-sleeved shirt and long pants.[3]
Hazard Identification and Physical Properties
| Property | Value |
| Physical State | Solid Powder[5] |
| Color | White to Off-White[6] |
| Melting Point | 120-122°C[6] |
| Boiling Point | 369.4°C at 760 mmHg[6] |
| Density | 1.125 g/cm³[6] |
| Solubility | Chloroform (Slightly), Methanol (Slightly)[6] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Operational Plan
A systematic approach to handling this compound is essential for both safety and to maintain the compound's isotopic purity.
1. Preparation and Weighing:
-
Conduct all handling in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
To prevent hydrogen-deuterium (H-D) exchange from atmospheric moisture, handle the compound under a dry, inert atmosphere such as nitrogen or argon whenever possible.[7]
-
Use clean, dry glassware and utensils to avoid contamination and degradation.[7]
-
When weighing, use an analytical balance within a ventilated enclosure to contain any dust.
2. Dissolution and Solution Handling:
-
Use anhydrous, deuterated solvents for preparing solutions to prevent the loss of the deuterium (B1214612) label.[7]
-
Add the solid compound to the solvent slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term storage, consider storing the solid compound under an inert atmosphere in a desiccator to protect it from moisture.[7]
4. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep or vacuum the material and place it in a suitable container for disposal.[2] Avoid generating dust.[2]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[2]
-
In case of eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[2]
-
If inhaled and breathing is difficult, move to fresh air and seek medical attention.[2]
-
If swallowed, rinse your mouth with water and seek immediate medical attention.[2] Do not induce vomiting.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of waste this compound as hazardous waste. It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2] All disposal must be conducted by a licensed hazardous material disposal company, following all federal, state, and local regulations.[2]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Before disposing of empty containers, scratch out all personal and chemical information on the label.[8] The container should then be disposed of as hazardous waste.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. xcessbio.com [xcessbio.com]
- 6. rac 2-Hydroxy Ibuprofen - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
